Agerafenib hydrochloride
Description
Properties
IUPAC Name |
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O5.ClH/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21;/h5-12H,1-4H3,(H2,30,31,32,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZIYUDQUDWQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227678-26-3 | |
| Record name | CEP-32496 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227678263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGERAFENIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0Y5N290S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Agerafenib Hydrochloride: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of Agerafenib hydrochloride (also known as CEP-32496 and RXDX-105), a potent, orally available multi-kinase inhibitor. The focus is on its core molecular interactions, effects on cellular signaling, and the preclinical evidence supporting its therapeutic potential.
Primary Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway
This compound is a potent and selective inhibitor of serine/threonine-protein kinase B-raf (BRAF), with particular efficacy against the mutated BRAF V600E form.[1][2][3][4] This specific mutation, where glutamic acid replaces valine at residue 600, is a key oncogenic driver in a variety of human tumors, including melanoma.[4] The BRAF V600E mutation leads to the constitutive activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is a critical cascade that regulates cellular proliferation and survival.[3][4]
Agerafenib functions by specifically binding to and inhibiting the kinase activity of BRAF V600E.[3][4] This action prevents the downstream phosphorylation and activation of MEK1 and MEK2.[1] Consequently, the phosphorylation of ERK1 and ERK2 is also suppressed, leading to an overall inhibition of the signaling cascade. The ultimate result is a decrease in the proliferation of tumor cells that are dependent on this pathway for their growth and survival.[3][4]
References
Agerafenib Hydrochloride: A Technical Guide to a Novel BRAF V600E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agerafenib (also known as CEP-32496 and RXDX-105) is an orally bioavailable, potent multikinase inhibitor targeting the constitutively active BRAF V600E mutation, a critical oncogenic driver in a significant percentage of cancers, including melanoma, colorectal, and thyroid carcinomas.[1] This technical document provides an in-depth overview of Agerafenib's mechanism of action, preclinical efficacy, and available clinical data. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to support further research and development.
Introduction: Targeting the BRAF V600E Mutation
The BRAF gene, a member of the RAF kinase family, is a crucial component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[2] The V600E missense mutation, a substitution of valine with glutamic acid at codon 600, results in constitutive activation of the BRAF kinase and downstream signaling, leading to uncontrolled cell growth.[2] This mutation is present in approximately 7% of all human cancers, including up to 70% of melanomas and 16% of colorectal cancers, making it a prime target for therapeutic intervention.[1] Agerafenib hydrochloride has been developed as a potent inhibitor of this mutated kinase, demonstrating selective cytotoxicity in BRAF V600E-harboring tumor cells.[3]
Mechanism of Action: Inhibition of the MAPK Pathway
Agerafenib functions as an ATP-competitive inhibitor, binding to the kinase domain of BRAF V600E. This action prevents the phosphorylation and activation of downstream kinases MEK1/2 and subsequently ERK1/2. The inhibition of this cascade blocks the transmission of pro-proliferative signals to the nucleus, ultimately leading to decreased tumor cell proliferation and survival.[2][3] Agerafenib has demonstrated high binding affinity for BRAF V600E, with a dissociation constant (Kd) of 14 nM.[1][4] It also inhibits wild-type BRAF, c-Raf, RET, c-Kit, PDGFRβ, and VEGFR2.[4][5]
Signaling Pathway Diagram
Preclinical Data
Agerafenib has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models.
In Vitro Kinase and Cell-Based Activity
Agerafenib shows potent inhibition of BRAF V600E kinase activity and selective cytotoxicity against cancer cell lines harboring the BRAF V600E mutation. The tables below summarize its binding affinities and cellular potencies.
Table 1: Kinase Binding Affinity of Agerafenib
| Kinase Target | Dissociation Constant (Kd) (nM) |
|---|---|
| BRAF V600E | 14 |
| BRAF (Wild-Type) | 36 |
| c-Raf | 39 |
| c-Kit | 2 |
| PDGFRβ | 2 |
| RET | 2 |
| Abl-1 | 3 |
Data sourced from Selleck Chemicals.[4]
Table 2: In Vitro Cellular Activity of Agerafenib (IC50 / EC50 in nM)
| Cell Line | Cancer Type | BRAF Status | pMEK Inhibition (IC50) | Cell Proliferation (EC50) |
|---|---|---|---|---|
| A375 | Melanoma | V600E | 78 | 78 |
| Colo-205 | Colorectal | V600E | 60 | Data Not Available |
| SK-MEL-28 | Melanoma | V600E | Data Not Available | Sensitive |
| Colo-679 | Colorectal | V600E | Data Not Available | Sensitive |
| HT-144 | Melanoma | V600E | Data Not Available | Sensitive |
| HCT116 | Colorectal | Wild-Type | Data Not Available | Less Sensitive |
| Hs578T | Breast | Wild-Type | Data Not Available | Less Sensitive |
| LNCaP | Prostate | Wild-Type | Data Not Available | Less Sensitive |
| DU145 | Prostate | Wild-Type | Data Not Available | Less Sensitive |
| PC-3 | Prostate | Wild-Type | Data Not Available | Less Sensitive |
Data compiled from multiple sources.[1][3][4] Agerafenib showed a 15- to 85-fold greater selectivity against BRAF V600E mutant cell lines compared to wild-type.[3]
In Vivo Efficacy in Xenograft Models
Oral administration of Agerafenib resulted in significant tumor stasis and regression in mouse xenograft models of human BRAF V600E-mutant cancers.
Table 3: In Vivo Antitumor Activity in Colo-205 Xenograft Model
| Treatment Group (Oral, BID) | Outcome |
|---|---|
| Vehicle Control | Progressive Tumor Growth |
| Agerafenib (30 mg/kg) | Tumor Stasis & 40% Incidence of Partial Regressions (PRs) |
| Agerafenib (100 mg/kg) | Tumor Stasis & 80% Incidence of Partial Regressions (PRs) |
Data sourced from Selleck Chemicals.[4] Studies also showed sustained regressions in melanoma xenografts.[1][6]
Experimental Protocols & Workflows
In Vitro Cell Proliferation Assay
This protocol describes a common method to determine the half-maximal effective concentration (EC50) of Agerafenib on cancer cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375) in 96-well plates at a density of 1 x 10⁴ cells per well in DMEM with 10% fetal calf serum and allow them to attach overnight.[4]
-
Serum Starvation: Wash cells with PBS and switch to DMEM with 0.5% serum for overnight incubation. This synchronizes the cell cycle.[4]
-
Compound Treatment: Add Agerafenib at various concentrations (typically a 9-point serial dilution) to the wells. Ensure the final DMSO concentration is consistent and low (e.g., 0.5%). Incubate for 72 hours.[4]
-
Viability Assessment: Add a viability reagent like CellTiter-Blue® to each well and incubate for 3 hours.[4]
-
Quantification: Measure fluorescence using a plate reader (e.g., excitation at 560 nm and emission at 590 nm).[4]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.[4]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of Agerafenib in a mouse model.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).[7][8]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ Colo-205 cells) mixed with Matrigel into the flank of each mouse.[7]
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer Agerafenib orally (e.g., by gavage) at specified doses (e.g., 30 mg/kg, 100 mg/kg) and schedule (e.g., twice daily, BID). The control group receives a vehicle solution.[1]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.[8]
-
Endpoint Analysis: Continue treatment for a defined period or until tumors in the control group reach a maximum allowed size. Calculate tumor growth inhibition (TGI), incidence of regressions, and other relevant metrics.[8]
Clinical Trial Data
Agerafenib (RXDX-105) was evaluated in a Phase 1/1b clinical trial (NCT01877811) for patients with advanced solid tumors, including those with RET and BRAF alterations.[2][9]
Table 4: Efficacy Results from Phase 1/1b Study (NCT01877811)
| Patient Cohort | N | Best Overall Response | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|---|---|
| Phase 1 (Dose Escalation, All Tumor Types) | 55 | 2 Partial Responses (PR) | 4% | 40% (PR + Stable Disease) |
| 20 Stable Disease (SD) | ||||
| 22 Progressive Disease (PD) | ||||
| Phase 1b (RET fusion+ NSCLC, RET-inhibitor naïve) | 31 | 6 Partial Responses (PR) | 19% | 58% (PR + Stable Disease) |
| 12 Stable Disease (SD) | ||||
| 10 Progressive Disease (PD) |
Data sourced from Drilon, et al.[2][10] The Disease Control Rate is calculated as (CR + PR + SD) / N. While the trial enrolled patients with BRAF alterations, specific response data for this subgroup is less clearly detailed in the cited literature.[2]
The recommended Phase 2 dose (RP2D) was identified, and the most common treatment-related adverse events included fatigue, diarrhea, and rash.[10]
Conclusion and Future Directions
This compound is a potent, orally active inhibitor of BRAF V600E with demonstrated preclinical selectivity and in vivo antitumor efficacy. It effectively suppresses the MAPK signaling pathway, leading to tumor stasis and regression in models of melanoma and colorectal cancer. Early clinical data showed modest activity in a broad population of patients with advanced solid tumors. While development later focused on RET-fusion positive cancers, the foundational preclinical data for Agerafenib underscores its potential as a BRAF V600E inhibitor. Future research could explore its efficacy in combination therapies to overcome potential resistance mechanisms or in specific, less-studied BRAF V600E-driven malignancies.
References
- 1. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapy Detail [ckb.genomenon.com:443]
- 6. Pharmacokinetic Evaluation of [11C]CEP-32496 in Nude Mice Bearing BRAFV600E Mutation-Induced Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiTE® Xenograft Protocol [protocols.io]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-32496: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
CEP-32496, also known as Agerafenib, is a potent, orally bioavailable inhibitor of BRAF kinase, particularly the activating V600E mutant.[1] This technical guide provides an in-depth analysis of its kinase selectivity profile, mechanism of action, and the experimental methodologies used for its characterization.
Core Mechanism and Signaling Pathway
CEP-32496 is a quinazoline-based BRAF inhibitor that targets the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[2] Mutations in the BRAF gene, with the V600E substitution being the most common, lead to constitutive activation of this pathway, promoting cell proliferation and survival.[1] CEP-32496 potently inhibits the mutated BRAF V600E kinase, thereby blocking downstream signaling to MEK and ERK.[1][2]
Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of CEP-32496.
Kinase Selectivity Profile
CEP-32496 exhibits a multi-kinase inhibition profile, with high potency against the RAF family of kinases.[2] While it is a potent inhibitor of BRAF V600E, it also demonstrates significant activity against wild-type BRAF and c-RAF.[3] A broader screening against a panel of 356 non-mutant kinases revealed that CEP-32496 binds to 30% of these kinases with a dissociation constant (Kd) of less than or equal to 3 µmol/L.[2]
Table 1: In Vitro Kinase Binding Affinity of CEP-32496
| Kinase Target | Dissociation Constant (Kd) (nmol/L) |
| BRAF V600E | 14[3] |
| BRAF (Wild-Type) | 36[3] |
| c-RAF | 39[3] |
| Abl-1 | Potent Inhibition (Kd not specified)[3] |
| c-Kit | Potent Inhibition (Kd not specified)[3] |
| Ret | Potent Inhibition (Kd not specified)[3] |
| PDGFRβ | Potent Inhibition (Kd not specified)[3] |
| VEGFR2 | Potent Inhibition (Kd not specified)[3] |
Table 2: Cellular Activity of CEP-32496
| Cell Line | BRAF Status | Assay | IC50 (nmol/L) |
| A375 (Melanoma) | V600E | MEK Phosphorylation | 78[1] |
| Colo-205 (Colorectal) | V600E | MEK Phosphorylation | 60[1] |
| A375 (Melanoma) | V600E | Cell Proliferation (EC50) | 78[3] |
CEP-32496 demonstrates selective cytotoxicity against tumor cell lines harboring the BRAF V600E mutation compared to those with wild-type BRAF.[2]
Experimental Protocols
In Vitro Kinase Binding Assay (KinomeScan)
The kinase selectivity of CEP-32496 was determined using Ambit's KinomeScan technology, a competitive binding assay.
Caption: Workflow for determining kinase selectivity using the KinomeScan assay.
Methodology:
-
A panel of 400 kinases (356 unique non-mutant) is utilized.[2]
-
Each kinase is individually tested against CEP-32496 in a competitive binding reaction.[3]
-
The binding reactions are performed at room temperature for one hour.[3]
-
The fraction of kinase not bound to the test compound is captured by an immobilized affinity ligand.[3]
-
The amount of captured kinase is quantified using quantitative PCR.[3]
-
Dissociation constants (Kd) are determined using eleven serial 3-fold dilutions of CEP-32496.[3]
Cellular MEK Phosphorylation Assay
This assay measures the ability of CEP-32496 to inhibit the phosphorylation of MEK, the direct downstream target of BRAF.
Methodology:
-
Human melanoma (A375) and colorectal cancer (Colo-205) cell lines, which harbor the BRAF V600E mutation, are used.[2]
-
Cells are incubated in culture medium containing low serum (0.5% FBS).[2]
-
CEP-32496 is added at various concentrations.[2]
-
Following incubation, cell lysates are prepared.
-
The levels of phosphorylated MEK (pMEK) and total MEK are determined by Western blot analysis.
-
IC50 values are calculated based on the concentration-dependent inhibition of MEK phosphorylation.[2]
Cell Viability/Proliferation Assay
This assay assesses the cytotoxic and anti-proliferative effects of CEP-32496 on various cancer cell lines.
Methodology:
-
A panel of tumor cell lines with both mutant (A375, SK-MEL-28, Colo-679, HT-144, Colo-205) and wild-type (HCT116, Hs578T, LNCaP, DU145, PC-3) BRAF are used.[2][3]
-
Cells are seeded in 96-well plates and allowed to attach overnight.[4]
-
The culture medium is replaced with a low-serum medium (0.5% FBS).[4]
-
CEP-32496 is added at various concentrations, and the cells are incubated for 72 hours.[4]
-
Cell viability is quantified using a fluorescent-based assay such as CellTiter-Blue.[3]
-
EC50 values are determined from the concentration-response curves.
References
Agerafenib Hydrochloride: An In-depth Technical Guide on Non-BRAF Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agerafenib hydrochloride (CEP-32496) is a potent, orally bioavailable inhibitor of the BRAF kinase, particularly the V600E mutant, which plays a critical role in the pathogenesis of several cancers.[1] While its activity against BRAF is well-documented, a comprehensive understanding of its off-target effects is crucial for predicting its full therapeutic potential and anticipating potential side effects. This technical guide provides an in-depth analysis of Agerafenib's molecular targets beyond BRAF, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1] Its primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[2] However, like many kinase inhibitors, Agerafenib exhibits a degree of promiscuity, binding to and inhibiting the activity of several other kinases. This polypharmacology can contribute to its overall anti-cancer efficacy but may also be responsible for certain adverse events. A thorough characterization of these off-target interactions is therefore essential for the rational design of combination therapies and the management of its clinical application.
Quantitative Analysis of Agerafenib's Kinase Inhibition Profile
Agerafenib has been profiled against a large panel of kinases, revealing a distinct selectivity profile. The following tables summarize the dissociation constants (Kd) for Agerafenib against its primary targets (BRAF and c-Raf) and a range of other kinases. This quantitative data allows for a direct comparison of its potency against various targets.
Table 1: Inhibition of Primary Kinase Targets by Agerafenib
| Target | Dissociation Constant (Kd) (nM) | Assay Type |
| BRAF (V600E) | 14 | Binding Assay |
| BRAF (wild-type) | 36 | Binding Assay |
| c-Raf | 39 | Binding Assay |
| Data sourced from Selleck Chemicals and James et al., 2012.[3][4] |
Table 2: Inhibition of Off-Target Kinases by Agerafenib
| Kinase Family | Target | Dissociation Constant (Kd) (nM) | Assay Type |
| Tyrosine Kinases | Abl-1 | 3 | Binding Assay |
| c-Kit | 2 | Binding Assay | |
| PDGFRβ | 2 | Binding Assay | |
| RET | 2 | Binding Assay | |
| VEGFR2 | Not explicitly quantified in provided search results, but noted as a potent target. | Binding Assay | |
| LCK | 2 | Competition Binding Assay | |
| Data primarily sourced from Selleck Chemicals.[3] |
Signaling Pathways of Key Off-Targets
To visualize the biological context of Agerafenib's off-target effects, the following diagrams illustrate the signaling pathways of key inhibited kinases.
Receptor Tyrosine Kinase (RTK) Signaling
This diagram depicts the general signaling cascade initiated by the activation of receptor tyrosine kinases such as VEGFR2, PDGFRβ, and c-Kit. Agerafenib's inhibition of these receptors can disrupt downstream signaling, impacting cell proliferation, survival, and angiogenesis.
Caption: Agerafenib's inhibition of key receptor tyrosine kinases.
ABL1 (Abl-1) Signaling Pathway
Agerafenib also demonstrates potent inhibition of the non-receptor tyrosine kinase Abl-1. The following diagram illustrates its role in cellular signaling.
Caption: Agerafenib's inhibition of the Abl-1 signaling pathway.
Experimental Protocols
The determination of Agerafenib's kinase inhibition profile relies on robust and sensitive biochemical assays. The following sections detail the general methodologies for commonly used kinase inhibition assays.
Kinase Binding Assay (e.g., KinomeScan™)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competition binding format. Kinases are tagged and immobilized on a solid support. The test compound is incubated with the kinases, followed by the addition of a labeled, broad-spectrum kinase inhibitor. The amount of the labeled inhibitor bound to each kinase is then quantified, which is inversely proportional to the affinity of the test compound for that kinase.
General Protocol:
-
Kinase Expression and Tagging: Kinases are typically expressed in a heterologous system (e.g., E. coli, insect, or mammalian cells) and tagged with a DNA tag.
-
Immobilization: The tagged kinases are immobilized on a solid support, such as beads.
-
Compound Incubation: Agerafenib, at various concentrations, is incubated with the immobilized kinases to allow for binding equilibrium to be reached.
-
Competition: A proprietary, broadly active, labeled kinase inhibitor is added to the mixture.
-
Washing: Unbound compound and labeled inhibitor are washed away.
-
Quantification: The amount of labeled inhibitor bound to each kinase is quantified, typically using quantitative PCR (qPCR) for the DNA tag.
-
Data Analysis: The binding data is used to calculate the dissociation constant (Kd) for Agerafenib against each kinase.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a Europium (Eu) chelate, and when the Alexa Fluor™ 647-labeled tracer is bound to the kinase, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase (tagged with an epitope for the Eu-labeled antibody), Eu-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled tracer, and Agerafenib at various concentrations.
-
Assay Plate Setup: Add Agerafenib dilutions to the wells of a microplate.
-
Kinase/Antibody Addition: Add the premixed kinase and Eu-labeled antibody solution to the wells.
-
Tracer Addition: Add the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in the FRET ratio indicates displacement of the tracer by Agerafenib, and the data is used to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This is another TR-FRET based assay that measures the enzymatic activity of the kinase.
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is detected by a Europium cryptate-labeled anti-phospho-specific antibody and a second acceptor fluorophore (e.g., XL665) coupled to streptavidin. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, generating a FRET signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, ATP, and Agerafenib at various concentrations.
-
Kinase Reaction: In a microplate, incubate the kinase with Agerafenib, followed by the addition of the substrate and ATP to start the phosphorylation reaction.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and add the detection reagents (Europium cryptate-labeled antibody and streptavidin-XL665).
-
Incubation: Incubate to allow the detection reagents to bind to the phosphorylated substrate.
-
Signal Detection: Read the plate on an HTRF®-compatible reader.
-
Data Analysis: The HTRF® ratio is calculated, and the inhibition of kinase activity by Agerafenib is determined to calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the off-target effects of a kinase inhibitor like Agerafenib.
Caption: General workflow for characterizing off-target kinase inhibition.
Conclusion
This compound is a multi-kinase inhibitor with potent activity against BRAF and a range of other kinases, including several receptor and non-receptor tyrosine kinases. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals. Understanding the full spectrum of Agerafenib's molecular targets is critical for optimizing its clinical development, designing rational combination therapies, and ultimately improving patient outcomes. Further investigation into the cellular consequences of these off-target interactions will continue to refine our understanding of this promising anti-cancer agent.
References
- 1. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Investigational Studies of RXDX-105 in RET-Rearranged Cancers
Introduction
RXDX-105 was an investigational, orally bioavailable, VEGFR-sparing, multikinase inhibitor with potent activity against the rearranged during transfection (RET) proto-oncogene.[1][2] Genomic alterations involving RET, such as fusions and activating point mutations, are known oncogenic drivers in a variety of tumors, including non-small cell lung cancer (NSCLC) and papillary thyroid carcinoma.[1][3] RXDX-105 was designed to inhibit wild-type RET, select mutant RET proteins (e.g., RETM918T), and chimeric oncoproteins resulting from RET fusions, such as KIF5B-RET, CCDC6-RET, and NCOA4-RET.[1][4] A key feature of RXDX-105 was its ability to spare VEGFR2/KDR and VEGFR1/FLT, which was hypothesized to allow for better RET inhibition with an improved toxicity profile compared to other multikinase inhibitors.[4][5] The development of RXDX-105 has since been discontinued.[6] This guide provides a technical overview of the preclinical and clinical investigational studies of RXDX-105 in RET-rearranged cancers.
Preclinical Investigations
Preclinical studies demonstrated the potent and selective inhibitory activity of RXDX-105 against RET alterations.
Biochemical and Cellular Activity
In biochemical and cell-based assays, RXDX-105 potently inhibited wild-type RET, various RET fusions (CCDC6-RET, NCOA4-RET, PRKAR1A-RET), and the RET M918T mutation with low to subnanomolar activity.[5][7] This inhibition led to a dose-dependent decrease in the proliferation of cancer cell lines with CCDC6-RET rearrangements and RET C634W mutations.[5][7] Furthermore, treatment with RXDX-105 resulted in the inhibition of downstream signaling pathways.[5][7]
In Vivo Antitumor Activity
In vivo studies using xenograft models with various RET fusions (CCDC6-RET, NCOA4-RET, and KIF5B-RET) showed significant, dose-dependent tumor growth inhibition upon treatment with RXDX-105.[3][5][7] This anti-tumor activity was accompanied by the inhibition of downstream signaling molecules, including p-ERK, p-AKT, and p-PLCγ.[5][7]
Clinical Investigations: The Phase I/Ib Trial (NCT01877811)
A first-in-human, multicenter, open-label Phase I/Ib trial was conducted to evaluate the safety, tolerability, and antitumor activity of RXDX-105 in patients with advanced solid tumors.[2][8] The study consisted of a dose-escalation phase (Phase I) and a dose-expansion phase (Phase Ib), which focused on patients with RET or BRAF alterations.[2][8]
Study Design and Objectives
The primary objective of the Phase I portion was to determine the recommended Phase 2 dose (RP2D) of RXDX-105.[2] The Phase Ib part aimed to further assess the safety and tolerability at the RP2D and to evaluate the antitumor activity, as measured by the objective response rate (ORR) according to RECIST v1.1.[2][8] Patients were treated in 28-day cycles until disease progression or unacceptable toxicity.[2][8] The RP2D was established at 275 mg administered daily with food.[1][4]
Clinical Efficacy in RET-Rearranged NSCLC
The primary focus of the later stages of the trial was on patients with RET fusion-positive NSCLC.[4]
Table 1: Overall Efficacy in RET Inhibitor-Naïve, RET Fusion-Positive NSCLC (Phase Ib)
| Parameter | Value | 95% Confidence Interval | Number of Patients (n) |
| Objective Response Rate (ORR) | 19% | 8% - 38% | 6/31 |
| Complete Response (CR) | 0% | - | 0/31 |
| Partial Response (PR) | 19% | - | 6/31 |
| Stable Disease (SD) | 39% | - | 12/31 |
| Progressive Disease (PD) | 32% | - | 10/31 |
Data sourced from Drilon et al.[1]
A noteworthy finding was the significant difference in response based on the RET fusion partner.
Table 2: Efficacy by RET Fusion Partner in NSCLC (Phase Ib)
| Fusion Partner | Objective Response Rate (ORR) | 95% Confidence Interval | Number of Patients (n) |
| Non-KIF5B | 67% | 30% - 93% | 6/9 |
| KIF5B | 0% | 0% - 17% | 0/20 |
Data sourced from Drilon et al.[1][9][10]
The median duration of response for all patients with RET fusion-positive NSCLC was not reached, with responses lasting from 5 to over 18 months.[1][9][10]
Safety and Tolerability
RXDX-105 was generally well-tolerated. The most common treatment-related adverse events are summarized below.
Table 3: Common Treatment-Related Adverse Events (All Grades)
| Adverse Event | Frequency |
| Fatigue | 25% |
| Diarrhea | 24% |
| Hypophosphatemia | 18% |
| Maculopapular Rash | 18% |
| Non-maculopapular Rash | 17% |
Data sourced from Drilon et al.[1][4][9][10]
Experimental Protocols
Preclinical Assays
-
Biochemical Kinase Assays: The inhibitory activity of RXDX-105 against wild-type RET, RET fusions, and RET mutations was determined using cell-free, radioactive kinase assays to calculate IC50 values.[7]
-
Cellular Proliferation Assays: Cancer cell lines with specific RET alterations were treated with varying concentrations of RXDX-105 to measure the dose-dependent inhibition of cell proliferation.[3][7]
-
Western Blot Analysis: To assess the inhibition of downstream signaling, protein lysates from treated cells were analyzed by Western blotting for levels of phosphorylated ERK, AKT, and PLCγ.[7]
-
Xenograft Models: Cell line-derived and patient-derived xenograft models in immunocompromised mice were used to evaluate the in vivo antitumor activity of RXDX-105. Tumor growth was monitored over time, and upon study completion, tumors were often harvested for pharmacodynamic analysis.[3][5][7]
Clinical Trial Protocol (NCT01877811)
-
Patient Population: Patients with advanced solid tumors for which standard therapy was not available or was no longer effective. The Phase Ib expansion cohorts focused on patients with documented RET or BRAF rearrangements or mutations.[2][8]
-
Treatment: RXDX-105 was administered orally once daily in 28-day cycles.[2][8]
-
Dose Escalation (Phase I): A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose and the RP2D.
-
Dose Expansion (Phase Ib): Patients were enrolled in specific cohorts based on their tumor histology and molecular alterations and were treated at the RP2D.[8]
-
Efficacy Assessment: Tumor responses were evaluated every 8 weeks using imaging and assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[8]
-
Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Visualizations
Signaling Pathway
Caption: Simplified RET fusion protein signaling pathway and the inhibitory action of RXDX-105.
Experimental Workflow
Caption: Workflow of the Phase I/Ib clinical trial for RXDX-105 (NCT01877811).
References
- 1. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Roche buys Ignyta: RXDX-105 is to be discontinued, says source [pharmaceutical-technology.com]
- 7. Antitumor Activity of RXDX-105 in Multiple Cancer Types with RET Rearrangements or Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of RXDX-105, Potent RET Inhibitor in Patients With Advanced Lung Cancer and Other Solid Tumors | MedPath [trial.medpath.com]
- 9. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 [escholarship.org]
CEP-32496: A Technical Guide to a Multi-Kinase Inhibitor
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-32496, also known as Agerafenib and RXDX-105, is a potent, orally bioavailable small molecule inhibitor targeting multiple kinases implicated in cancer progression.[1][2][3] Initially developed by Ambit Biosciences and later by Teva Pharmaceutical Industries, CEP-32496 has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers harboring the BRAF V600E mutation.[4][5] This technical guide provides a comprehensive overview of CEP-32496, summarizing its inhibitory profile, detailing key experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mutations in the BRAF gene are present in approximately 7% of all cancers, with the V600E mutation being the most common, occurring in 60-70% of melanomas and a significant percentage of papillary thyroid and colorectal cancers.[1][6] This activating mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[1] CEP-32496 was designed to target this aberrant pathway.[4]
Quantitative Kinase Inhibition Profile
CEP-32496 exhibits a multi-kinase inhibitory profile, with high potency against the RAF family of kinases and other key oncogenic drivers. The following tables summarize the in vitro binding affinities (Kd) and cellular inhibitory concentrations (IC50) of CEP-32496 against a panel of kinases and cell lines.
Table 1: In Vitro Kinase Binding Affinities (Kd)
| Kinase Target | Kd (nmol/L) |
| BRAF V600E | 14[1][6][7] |
| BRAF (Wild-Type) | 36[7][8] |
| c-Raf | 39[7][8] |
| c-Kit | 2[7][9] |
| RET | 2[7][9] |
| LCK | 2[7][9] |
| PDGFRβ | 2[8] |
| Abl-1 | 3[7][8] |
| VEGFR-2 | 8[7] |
| CSF-1R | 9[7] |
| EPHA2 | 14[7] |
| EGFR | 22[7] |
| c-Met | 513[7] |
| JAK-2 | 4700[7] |
| MEK-1 | 7100[7] |
| MEK-2 | 8300[7] |
Table 2: Cellular Activity of CEP-32496
| Cell Line | BRAF Status | Assay | IC50 / EC50 (nmol/L) |
| A375 (Melanoma) | V600E | pMEK Inhibition | 78[1][6][8] |
| Colo-205 (Colorectal) | V600E | pMEK Inhibition | 60[1][6][8] |
| A375 (Melanoma) | V600E | Cell Viability | 78[1][8][9] |
| SK-MEL-28 (Melanoma) | V600E | Cell Viability | 15-85 fold more sensitive than WT[1][8] |
| Colo-679 (Colon) | V600E | Cell Viability | 15-85 fold more sensitive than WT[1][8] |
| HT-144 (Melanoma) | V600E | Cell Viability | 15-85 fold more sensitive than WT[1][8] |
| HCT116 (Colon) | Wild-Type (KRAS mutant) | Cell Viability | 669[1] |
| Hs578T (Breast) | Wild-Type | Cell Viability | >10,000[1][8] |
| LNCaP (Prostate) | Wild-Type | Cell Viability | >10,000[1][8] |
| DU145 (Prostate) | Wild-Type | Cell Viability | >10,000[1][8] |
| PC-3 (Prostate) | Wild-Type | Cell Viability | >10,000[1][8] |
Pharmacokinetic Profile
CEP-32496 demonstrates favorable pharmacokinetic properties across multiple preclinical species, with high oral bioavailability.
Table 3: Preclinical Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | Bioavailability (%) | t1/2 (h) |
| Rat | Oral | 3 - 300 | >95[1][6] | >60 min (microsomal stability)[8] |
| Dog | Oral | 10 | >95[6][8] | >60 min (microsomal stability)[8] |
| Cynomolgus Monkey | Oral | 3 - 10 | >95[1][6] | >60 min (microsomal stability)[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CEP-32496 and the workflows for key experimental procedures.
Caption: Signaling pathways targeted by CEP-32496.
Caption: Workflow for the in vitro kinase binding assay.
Caption: Workflow for the cell viability assay.
Caption: Workflow for in vivo tumor xenograft studies.
Experimental Protocols
In Vitro Kinase Binding Assay (Ambit KinomeScan)
This assay determines the binding affinity of CEP-32496 to a large panel of kinases.
-
Kinase Preparation: Kinases are produced either by expression in HEK-293 cells or displayed on T7 phage and are tagged with DNA.[8]
-
Binding Reaction: The kinase preparation is incubated with a range of concentrations of CEP-32496 (typically an 11-point, 3-fold serial dilution) in a reaction buffer at room temperature for 1 hour.[8]
-
Capture of Unbound Kinase: An immobilized affinity ligand is added to the reaction mixture to capture any kinase that has not bound to CEP-32496.[8]
-
Quantification: The amount of unbound kinase captured by the affinity ligand is quantified using quantitative PCR (qPCR) based on the DNA tag.[8]
-
Data Analysis: The fraction of kinase bound to CEP-32496 at each concentration is calculated. A dose-response curve is generated, and the dissociation constant (Kd) is determined. Experiments are typically performed in duplicate.[8]
Cellular MEK Phosphorylation Assay
This assay measures the ability of CEP-32496 to inhibit the phosphorylation of MEK, a direct downstream target of BRAF.
-
Cell Culture: Human melanoma (A375) or colorectal cancer (Colo-205) cells, which harbor the BRAF V600E mutation, are cultured in media with 0.5% serum overnight.[1][10]
-
Compound Treatment: Cells are treated with various concentrations of CEP-32496 (typically a 9-point curve) for 2 hours.[1][10]
-
Cell Lysis: After incubation, the cells are lysed to release cellular proteins.[1][10]
-
ELISA: The levels of total MEK and phosphorylated MEK (pMEK) in the cell lysates are determined using a colorimetric ELISA assay.[1][10]
-
Data Analysis: The pMEK levels are normalized to total MEK levels. A dose-response curve is plotted, and the IC50 value is calculated.[1][10]
Cell Viability Assay (CellTiter-Blue)
This assay assesses the cytotoxic and anti-proliferative effects of CEP-32496 on cancer cell lines.
-
Cell Seeding: An equal number of cells are plated in each well of a 96-well plate and allowed to attach.[1][8]
-
Serum Starvation: The culture medium is replaced with a low-serum (0.5%) medium, and the cells are incubated overnight.[7][8]
-
Compound Incubation: Cells are treated with various concentrations of CEP-32496 (typically a 9-point curve with a final DMSO concentration of 0.5%) and incubated for 72 hours.[7][8]
-
Reagent Addition: CellTiter-Blue reagent (resazurin) is added to each well, and the plate is incubated for 3 hours. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.[1][10]
-
Fluorescence Measurement: The fluorescence signal is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7][8]
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. An EC50 value is determined from the dose-response curve, with untreated cells representing 100% viability.[1][8]
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of CEP-32496 in a living organism.
-
Tumor Implantation: Athymic nude mice are subcutaneously inoculated with a suspension of human tumor cells (e.g., Colo-205 or A375) that have the BRAF V600E mutation.[1][7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average volume (e.g., 150-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and groups receiving different doses of CEP-32496.[1][7]
-
Drug Administration: CEP-32496 is administered orally, typically twice daily, at doses ranging from 30 to 100 mg/kg.[1][6]
-
Monitoring: Tumor volumes and the body weight of the mice are measured regularly (e.g., three times a week) to assess treatment efficacy and toxicity.[7]
-
Pharmacodynamic Analysis: At specific time points after the final dose, or at the end of the study, animals are euthanized. Tumors and plasma are collected.[1][10]
-
Biomarker Analysis: The levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in the tumor lysates are measured by ELISA or Western blotting to confirm target engagement and pathway inhibition.[1][10]
Conclusion
CEP-32496 is a potent multi-kinase inhibitor with a well-defined preclinical profile. Its high affinity for BRAF V600E and other oncogenic kinases, coupled with its selective cytotoxicity for BRAF-mutant cancer cells and favorable oral bioavailability, established it as a promising therapeutic candidate.[1][5][6] The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this and similar targeted cancer therapies. The provided data and workflows offer a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. agerafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ambitbio.com [ambitbio.com]
- 5. Ambit Biosciences and Teva Announce Clearance of an Investigational New Drug (IND) Application for CEP-32496, A Novel BRAF(V600E) Inhibitor [prnewswire.com]
- 6. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Agerafenib Hydrochloride: A Technical Guide for Researchers
CAS Number: 1227678-26-3
This document provides an in-depth technical overview of Agerafenib hydrochloride, a potent and orally bioavailable inhibitor of the BRAF serine/threonine protein kinase. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and potential clinical applications of this compound.
Chemical and Physical Properties
Agerafenib, also known as CEP-32496 and RXDX-105, is a synthetic organic compound.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂F₃N₅O₅ | [2][3] |
| Molecular Weight | 517.46 g/mol | [2][3] |
| CAS Number | 1227678-26-3 (hydrochloride) | [4] |
| Appearance | White to off-white crystalline powder | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 2 | |
| Topological Polar Surface Area | 120.63 Ų | |
| Partition Coefficient (LogP) | 4.35 |
Mechanism of Action and Signaling Pathway
Agerafenib is a potent inhibitor of the BRAF kinase, particularly the activating V600E mutation, which is prevalent in various cancers, including melanoma, papillary thyroid carcinoma, and colorectal cancer.[5][6] The BRAF V600E mutation leads to constitutive activation of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), a critical cascade that regulates cellular proliferation and survival.[2]
By selectively targeting and inhibiting the mutated BRAF V600E kinase, Agerafenib blocks the downstream phosphorylation of MEK and ERK.[5] This inhibition disrupts the signaling cascade, ultimately leading to a decrease in the proliferation of tumor cells that harbor the BRAF V600E mutation.[2]
References
- 1. agerafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Agerafenib Hydrochloride (CEP-32496, RXDX-105): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib hydrochloride, also known by its developmental codes CEP-32496 and RXDX-105, is a potent, orally bioavailable, multi-kinase inhibitor.[1][2] It has been a subject of significant interest in oncological research due to its inhibitory activity against key drivers of tumor proliferation and survival. This technical guide provides an in-depth overview of Agerafenib, consolidating its biochemical properties, mechanism of action, preclinical data, and relevant experimental methodologies.
Chemical and Physical Properties
Agerafenib is a synthetic organic small molecule.[3] Its chemical formula is C₂₄H₂₂F₃N₅O₅, with a molar mass of 517.46 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂F₃N₅O₅ | [4] |
| Molar Mass | 517.46 g/mol | [1] |
| Synonyms | CEP-32496, RXDX-105 | [3][5] |
| IUPAC Name | 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | [4] |
Mechanism of Action and Target Profile
Agerafenib is a potent inhibitor of the RAF family of kinases, particularly the V600E mutant of BRAF, which is a common oncogenic driver in several cancers, including melanoma and colorectal cancer.[4][6] It also demonstrates significant activity against wild-type BRAF and c-Raf.[7] The primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4]
Beyond the RAF kinases, Agerafenib exhibits a multi-kinase inhibition profile, targeting other receptor tyrosine kinases implicated in cancer progression.
Signaling Pathway
Agerafenib's primary therapeutic effect is mediated through the inhibition of the RAF-MEK-ERK signaling cascade.
Quantitative Data
In Vitro Kinase Inhibition
Agerafenib demonstrates high potency against its primary targets in biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) values highlight its affinity and inhibitory power.
| Target Kinase | Kd (nM) | IC50 (nM) | Reference |
| BRAF (V600E) | 14 | - | [5][7] |
| BRAF (wild-type) | 36 | - | [7] |
| c-Raf | 39 | - | [7] |
| RET | - | Subnanomolar to low nanomolar | [8] |
| c-Kit | - | - | [7] |
| PDGFRβ | - | - | [7] |
| VEGFR2 | - | - | [7] |
| Abl-1 | - | - | [7] |
Note: Specific IC50 values for all kinases are not consistently reported across sources.
Cellular Activity
In cell-based assays, Agerafenib effectively inhibits downstream signaling and cell proliferation in cancer cell lines harboring the BRAF V600E mutation.
| Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| A375 (Melanoma, BRAF V600E) | pMEK Inhibition | 78 | [6][7] |
| Colo-205 (Colorectal, BRAF V600E) | pMEK Inhibition | 60 | [6] |
| A375 (Melanoma, BRAF V600E) | Cell Proliferation | 78 | [7] |
Agerafenib shows selective cytotoxicity, being more potent in BRAF mutant cell lines compared to BRAF wild-type cell lines.[7][9]
Preclinical Pharmacokinetics
Agerafenib exhibits favorable pharmacokinetic properties in multiple preclinical species, demonstrating high oral bioavailability.
| Species | Oral Bioavailability (%) | Reference |
| Rats | >95 | [6][7] |
| Dogs | >95 | [6][7] |
| Monkeys | >95 | [6][7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Workflow)
Biochemical kinase assays are crucial for determining the direct inhibitory effect of a compound on its target kinase. A common method is a competition binding assay, such as the KinomeScan™ platform.
Detailed Protocol (Ambit's KinomeScan™): Kinases are produced either displayed on T7 phage or by expression in HEK-293 cells and are tagged with DNA. Agerafenib is added at various concentrations to a mixture containing the kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured in the presence of the test compound. The Kd is determined by quantifying the amount of kinase captured on the solid support.[7]
Cell Viability Assay
This assay determines the effect of Agerafenib on the proliferation of cancer cell lines.
Protocol (CellTiter-Blue® Assay):
-
Cell Seeding: Seed cells (e.g., A375 melanoma cells) at a density of 1 x 10⁴ cells per well in a 96-well plate with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum. Allow cells to attach.[7][10]
-
Serum Starvation: Wash the cells with Phosphate-Buffered Saline (PBS) and switch to DMEM with 0.5% serum. Incubate overnight.[7][10]
-
Compound Addition: Add Agerafenib at various concentrations to the wells. The final Dimethyl sulfoxide (DMSO) concentration should be 0.5%. Incubate for 72 hours.[7][10]
-
Reagent Addition: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 3 hours.[7][10]
-
Data Acquisition: Measure the fluorescence signal using a plate reader (excitation at 560 nm and emission at 590 nm) to quantify the number of viable cells.[7][10]
In Vivo Xenograft Studies
Xenograft models are used to evaluate the antitumor efficacy of Agerafenib in a living organism.
Protocol (Colo-205 Xenograft Model):
-
Cell Implantation: Subcutaneously implant Colo-205 human colorectal carcinoma cells into the flank of nude mice.
-
Tumor Growth: Allow tumors to reach a predetermined size.
-
Treatment: Orally administer Agerafenib at doses of 30 mg/kg or 100 mg/kg twice daily (BID).[7]
-
Efficacy Assessment: Monitor tumor volume over the course of treatment. In a study, the 30 mg/kg dose resulted in tumor stasis and a 40% incidence of partial tumor regressions, while the 100 mg/kg dose led to tumor stasis and an 80% incidence of partial regressions.[7]
-
Pharmacodynamic Analysis: At various time points post-dose, collect tumor lysates to measure the inhibition of pMEK. For example, a single 30 mg/kg oral dose led to a 50% and 75% inhibition of normalized pMEK at 2 and 6 hours post-dose, respectively.[7] A 55 mg/kg dose resulted in a 75% to 57% inhibition of pMEK from 2 to 10 hours post-administration.[7]
Clinical Development
Agerafenib has undergone Phase 1/2 clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors, including those with RET alterations.[7][11] In a Phase I/Ib trial for patients with RET fusion-positive non-small cell lung cancer (NSCLC), the objective response rate was 19%.[11] The most common treatment-related adverse events included fatigue, diarrhea, hypophosphatemia, and rash.[11]
Conclusion
Agerafenib (CEP-32496, RXDX-105) is a potent multi-kinase inhibitor with a well-defined mechanism of action targeting the RAF/MEK/ERK pathway and other oncogenic kinases. Its strong preclinical in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, has supported its investigation as a potential therapeutic agent for various cancers. The detailed methodologies provided in this guide offer a framework for researchers to design and interpret studies involving this compound. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in targeted patient populations.
References
- 1. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. Xenograft mouse tumor model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. CellTiter-Blue® Cell Viability Assay [worldwide.promega.com]
- 7. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.in [promega.in]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Agerafenib Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib hydrochloride (also known as CEP-32496) is a potent, orally available, multi-kinase inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of the RAF serine/threonine protein kinases, including both wild-type BRAF and the constitutively active BRAF V600E mutant, which is prevalent in various human cancers.[1][2] Agerafenib effectively suppresses the RAF/MEK/ERK signaling pathway, leading to decreased cell proliferation and tumor growth.[1][2] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action: Targeting the RAF/MEK/ERK Pathway
This compound exerts its anti-tumor effects by targeting the RAS/RAF/MEK/ERK signaling cascade, a critical pathway that regulates cell proliferation, survival, and differentiation. In cancers with a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling. Agerafenib directly inhibits BRAF kinase activity, thereby blocking the phosphorylation of its downstream targets, MEK1 and MEK2. This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, ultimately leading to the inhibition of tumor cell proliferation.[1][2][4]
Caption: Agerafenib inhibits the constitutively active BRAF V600E kinase.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.
Table 1: Kinase Inhibition Profile of Agerafenib
| Target Kinase | Assay Type | Kd (nM) |
| BRAFV600E | Binding Assay | 14 |
| BRAF (Wild-Type) | Binding Assay | 36 |
| c-Raf | Binding Assay | 39 |
| c-Kit | Binding Assay | 2 |
| Ret | Binding Assay | 2 |
| LCK | Binding Assay | 2 |
| Abl-1 | Binding Assay | 3 |
| VEGFR-2 | Binding Assay | 8 |
| CSF-1R | Binding Assay | 9 |
| PDGFRβ | Binding Assay | 2 |
| c-Met | Binding Assay | 513 |
| MEK-1 | Binding Assay | 7100 |
| MEK-2 | Binding Assay | 8300 |
Data compiled from publicly available sources. Kd (dissociation constant) is a measure of binding affinity.[5][6]
Table 2: Cellular Activity of Agerafenib
| Cell Line | Cancer Type | BRAF Status | Assay Type | IC50 / EC50 (nM) |
| A375 | Melanoma | V600E | pMEK Inhibition | 78 |
| Colo-205 | Colorectal Cancer | V600E | pMEK Inhibition | 60 |
| A375 | Melanoma | V600E | Cell Proliferation | 78 |
Data compiled from publicly available sources. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of drug potency.[5]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
In Vitro Kinase Binding Assay
This protocol provides a general framework for determining the binding affinity (Kd) of Agerafenib to a panel of kinases.
Caption: Workflow for the in vitro kinase binding assay.
Protocol:
-
Compound Preparation: Prepare a series of 11-point, 3-fold serial dilutions of this compound in 100% DMSO.
-
Kinase Preparation: Utilize recombinant kinases expressed in a suitable system (e.g., HEK-293 cells or T7 phage display).[5]
-
Binding Reaction: In a suitable microplate, incubate each kinase individually with the serially diluted Agerafenib. The reaction is typically performed at room temperature for 1 hour.[5]
-
Detection: The fraction of kinase not bound to Agerafenib is determined by capturing it with an immobilized affinity ligand. The amount of captured kinase is then quantified. For DNA-tagged kinases, quantitative PCR (qPCR) can be used for sensitive detection.[5]
-
Data Analysis: Determine the Kd values by plotting the percentage of kinase bound against the Agerafenib concentration and fitting the data to a dose-response curve. Experiments should be performed in duplicate.[5]
Cell Proliferation Assay (CellTiter-Blue®)
This assay measures the viability of cells after treatment with Agerafenib, providing an IC50 value for its anti-proliferative effect.
Protocol:
-
Cell Seeding: Seed cells (e.g., A375 melanoma cells) into a 96-well plate at a density of 10,000 cells per well in DMEM with 10% fetal calf serum (FCS) and allow them to attach overnight.[5][6]
-
Serum Starvation: Wash the cells with PBS and switch to DMEM containing 0.5% FCS. Incubate overnight.[5][6]
-
Compound Treatment: Add this compound at various concentrations to the wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%). Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5][6]
-
Viability Measurement: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 3 hours.[5][6]
-
Data Acquisition: Measure the fluorescence signal using a microplate reader (excitation at 560 nm and emission at 590 nm).[5][6]
-
Data Analysis: Calculate the IC50 values by fitting the data to a 9-point dose-response curve using appropriate software.
Western Blotting for pMEK and pERK
This protocol is used to assess the inhibitory effect of Agerafenib on the RAF/MEK/ERK signaling pathway by measuring the phosphorylation levels of MEK and ERK.
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Seed cells (e.g., A375 or Colo-205) and treat with various concentrations of Agerafenib for a specified time (e.g., 2 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated MEK (pMEK) or phosphorylated ERK (pERK) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total MEK and total ERK.[8]
Clonogenic Survival Assay
This assay assesses the long-term effect of Agerafenib on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 500-1000 cells) into 6-well plates or 10 cm dishes. The exact number should be optimized for each cell line to yield 50-200 colonies in the control group.[9]
-
Compound Treatment: Allow cells to attach for a few hours, then treat with different concentrations of this compound.
-
Incubation: Incubate the plates for 11-14 days in a 37°C, 5% CO2 incubator until visible colonies are formed in the control wells. The medium can be changed every 3-4 days if necessary.[9]
-
Fixation and Staining: Aspirate the medium and gently wash the cells with PBS. Fix the colonies with a solution like 10% neutral buffered formalin for 15-30 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 30-60 minutes.[10][11]
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control cells.
Transwell Migration Assay
This assay evaluates the effect of Agerafenib on the migratory capacity of cancer cells.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in a serum-free or low-serum medium (e.g., 0.5% FBS) at a concentration of 1x105 cells/mL.[1][5]
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[1][5]
-
Cell Seeding: Add 200 µL of the prepared cell suspension (containing the desired concentration of Agerafenib or vehicle control) to the upper chamber of the Transwell insert.[5]
-
Incubation: Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C in a 5% CO2 incubator to allow for cell migration.[5]
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[1][5]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde (PFA) for 15 minutes. Stain the cells with 0.1% crystal violet for 30 minutes.[5]
-
Quantification:
-
Microscopy: Take images of the stained cells under a microscope and count the number of migrated cells in several random fields.
-
Dye Elution: Elute the crystal violet stain with 90% acetic acid and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of migrated cells.[5]
-
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchhub.com [researchhub.com]
- 6. corning.com [corning.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic survival assay [bio-protocol.org]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols for Agerafenib Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib hydrochloride (also known as CEP-32496 and RXDX-105) is a potent and orally available small molecule inhibitor of serine/threonine-protein kinase B-raf (BRAF), particularly the V600E mutant, and cellular Raf (c-Raf).[1][2][3] It also shows activity against other kinases such as c-Kit, RET, PDGFRβ, and VEGFR2.[1] Agerafenib's primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is constitutively activated in many cancers due to BRAF mutations, most commonly the V600E mutation.[2][4] This inhibition leads to decreased tumor cell proliferation.[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
This compound Potency and Efficacy
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| Kd | BRAF (V600E) | 14 nM | Kinase Binding Assay | [1][3] |
| BRAF (WT) | 36 nM | Kinase Binding Assay | [1] | |
| c-Raf | 39 nM | Kinase Binding Assay | [1] | |
| c-Kit | 2 nM | Kinase Binding Assay | [1] | |
| PDGFRβ | 2 nM | Kinase Binding Assay | [1] | |
| RET | 2 nM | Kinase Binding Assay | [1] | |
| EC50 | A375 (BRAF V600E) | 78 nM | Cell Proliferation Assay | [1] |
| IC50 | A375 (pMEK inhibition) | 78 nM | Western Blot/ELISA | [1] |
| Colo-205 (pMEK inhibition) | 60 nM | Western Blot/ELISA | [1] |
Cell Line Sensitivity to this compound
| Cell Line | Cancer Type | BRAF Status | Sensitivity | Reference |
| A375 | Melanoma | V600E | Sensitive | [1] |
| SK-MEL-28 | Melanoma | V600E | Sensitive | [1] |
| Colo-205 | Colorectal Cancer | V600E | Sensitive | [1] |
| Colo-679 | Colorectal Cancer | V600E | Sensitive | [1] |
| HT-144 | Melanoma | V600E | Sensitive | [1] |
| HCT116 | Colorectal Cancer | WT | Less Sensitive | [1] |
| Hs578T | Breast Cancer | WT | Less Sensitive | [1] |
| LNCaP | Prostate Cancer | WT | Less Sensitive | [1] |
| DU145 | Prostate Cancer | WT | Less Sensitive | [1] |
| PC-3 | Prostate Cancer | WT | Less Sensitive | [1] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A375 human melanoma cells)
-
DMEM with 10% fetal calf serum and 0.5% serum
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Blue® Cell Viability Assay reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (560 nm excitation, 590 nm emission)
Procedure:
-
Cell Seeding:
-
Culture A375 cells in DMEM with 10% fetal calf serum.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach.[1]
-
-
Serum Starvation:
-
After cell attachment, wash the cells with PBS.
-
Replace the medium with DMEM containing 0.5% serum and incubate overnight.[1] This step helps to synchronize the cells and reduce the background signaling.
-
-
Compound Treatment:
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for pMEK and pERK Inhibition
This protocol assesses the inhibitory effect of this compound on the RAF/MEK/ERK signaling pathway by measuring the phosphorylation levels of MEK and ERK.
Materials:
-
This compound
-
Cancer cell lines (e.g., A375 or Colo-205)
-
Appropriate cell culture media and serum
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).[1] Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of pMEK and pERK to their respective total protein levels.
-
Visualizations
Caption: Workflow for determining the EC50 of this compound.
Caption: this compound inhibits the constitutively active BRAF V600E mutant.
References
Application Notes and Protocols: Agerafenib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib hydrochloride (also known as CEP-32496 hydrochloride) is a potent, orally available small molecule inhibitor of the BRAF serine/threonine protein kinase.[1][2] It demonstrates high selectivity for the mutated BRAF(V600E) form, a common driver mutation in various human cancers.[1][2] By targeting this mutation, Agerafenib effectively suppresses the constitutively active RAF/MEK/ERK signaling pathway, leading to the inhibition of tumor cell proliferation and survival.[1][3] These application notes provide essential data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and detailed protocols for its use in common research applications.
Mechanism of Action
Agerafenib's primary mechanism of action involves the direct inhibition of BRAF kinase, particularly the V600E mutant. This mutation results in the constitutive activation of the downstream MAPK (mitogen-activated protein kinase) signaling pathway, a critical regulator of cell growth and survival. Agerafenib binds to the ATP-binding site of BRAF(V600E), preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This blockade ultimately leads to decreased phosphorylation of ERK1 and ERK2, inhibiting the signaling cascade that drives oncogenesis in BRAF-mutant tumors.[1][2][3]
Caption: Agerafenib inhibits the mutated BRAF(V600E) kinase, blocking the MAPK pathway.
Solubility Profile
Proper solubilization is critical for accurate and reproducible experimental results. This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like DMSO.
Table 1: Solubility of Agerafenib in Common Solvents
| Solvent | Solubility (Agerafenib base) | Molar Concentration (mM) | Notes |
| DMSO | 9 mg/mL | 17.39 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Note: The data presented is for Agerafenib base. The hydrochloride salt form is expected to have comparable solubility in DMSO but may exhibit slightly different characteristics.
Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the mass of this compound required. For a 10 mM stock solution, the calculation is based on its molecular weight.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock from 10 mg of Agerafenib (MW: 517.5 g/mol ), you would add 1.93 mL of DMSO. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, gentle warming (37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particulates.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]
Safety Precautions:
-
This compound is a potent compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is a penetrant and can carry dissolved compounds through the skin. Avoid direct contact. All handling should be performed in a chemical fume hood.
In Vitro Cell Proliferation Assay
This protocol provides a method for assessing the anti-proliferative effects of Agerafenib on cancer cell lines, such as the BRAF(V600E)-mutant A375 melanoma cell line.[6]
References
- 1. Facebook [cancer.gov]
- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor agerafenib effectively suppresses neuroblastoma tumor growth in mouse models via inhibiting ERK MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | c-Kit | c-RET | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Agerafenib Hydrochloride Stock Solution Preparation
Introduction
Agerafenib, also known as RXDX-105 or CEP-32496, is a potent and selective multi-kinase inhibitor.[1] It is a strong inhibitor of the BRAF gene, particularly the V600E mutant, and also shows activity against other kinases.[2][3] Agerafenib inhibits the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is a critical pathway for cell proliferation and survival that is often constitutively activated in various cancers.[3] Due to its therapeutic potential, precise and accurate preparation of Agerafenib hydrochloride stock solutions is crucial for reproducible experimental results in preclinical and clinical research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is provided in Table 1. Understanding these properties is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea hydrochloride | [1] |
| Molecular Formula | C₂₄H₂₂F₃N₅O₅ · HCl | [1] |
| Molecular Weight | 553.92 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% (typically) | N/A |
Solubility Data
The solubility of this compound is a critical factor in choosing the appropriate solvent for stock solution preparation. The compound exhibits good solubility in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Reference |
| DMSO | ≥ 25.85 mg/mL | [1] |
| Water | 0.0393 mg/mL (predicted) | [4] |
| Ethanol | Limited data available; may require co-solvents | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.54 mg of this compound (Molecular Weight: 553.92 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock from 5.54 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage.[2]
Safety Precautions:
-
This compound is a potent compound and should be handled by trained personnel in a laboratory setting.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5]
-
Handle the powder in a chemical fume hood to avoid inhalation.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing an this compound stock solution.
References
Application Notes and Protocols for Agerafenib Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Agerafenib hydrochloride in mouse models of cancer. Agerafenib is a potent and selective inhibitor of the BRAF V600E mutation, a key driver in several human cancers. These protocols are intended to facilitate the standardized and effective use of this compound in in vivo research settings.
Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor that specifically targets the constitutively active BRAF V600E mutant kinase.[1][2][3] This targeted inhibition disrupts the downstream RAF/MEK/ERK signaling pathway, which is critical for tumor cell proliferation and survival.[1][3] By blocking this pathway, Agerafenib leads to decreased phosphorylation of MEK (pMEK) and ERK (pERK), ultimately resulting in tumor growth inhibition and regression in mouse xenograft models bearing the BRAF V600E mutation.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound administration in various mouse models.
Table 1: In Vivo Efficacy of Agerafenib in Colo-205 Xenograft Mouse Model
| Parameter | Details | Reference |
| Animal Model | Athymic nude mice | [5] |
| Tumor Cell Line | Colo-205 (human colorectal adenocarcinoma, BRAF V600E) | [5] |
| Drug Formulation | 22% Hydroxypropyl-β-cyclodextrin (HPβCD) in water or Carboxymethylcellulose sodium (CMC-Na) solution | [1][5] |
| Route of Administration | Oral gavage | [4][5] |
| Dosage Regimen | 10, 30, or 100 mg/kg, twice daily (BID) | [5] |
| Treatment Duration | 14 days | [5] |
| Pharmacodynamic Endpoint | Inhibition of pMEK in tumor lysates | [4][5] |
| Efficacy Endpoints | Tumor stasis and partial tumor regressions | [4] |
Table 2: Pharmacodynamic Effects of Agerafenib in Colo-205 Xenograft Model
| Dosage | Time Post-Dose | % Inhibition of pMEK | Reference |
| 30 mg/kg (single dose) | 2 hours | 50% | [5] |
| 30 mg/kg (single dose) | 6 hours | 75% | [5] |
| 55 mg/kg (single dose) | 2-10 hours | 57-75% | [5] |
Table 3: In Vivo Efficacy of Agerafenib in Neuroblastoma Mouse Models
| Parameter | Details | Reference |
| Animal Model | Not specified | [2][3] |
| Tumor Cell Line | Neuroblastoma (NB) cells | [2][3] |
| Drug Formulation | Not specified | [2][3] |
| Route of Administration | Not specified | [2][3] |
| Key Findings | Potently suppressed tumor growth and prolonged survival | [2][3][6] |
| Combination Therapy | Showed synergistic pro-apoptotic effect with traditional chemotherapy | [2][3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
22% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Selection: Choose either 22% HPβCD or 0.5% CMC-Na as the vehicle. HPβCD is suitable for solubilizing hydrophobic compounds, while CMC-Na can be used to create a suspension.
-
Calculation: Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.
-
Preparation of Agerafenib in 22% HPβCD:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 22% HPβCD solution to the tube.
-
Vortex the mixture vigorously for 2-3 minutes until the powder is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Preparation of Agerafenib in 0.5% CMC-Na:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the 0.5% CMC-Na solution to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Storage: Prepared formulations should be stored at 4°C and protected from light. Stability should be determined for the specific formulation and storage conditions. It is recommended to prepare fresh formulations regularly.
Protocol 2: Colo-205 Xenograft Mouse Model and Agerafenib Treatment
This protocol details the establishment of a Colo-205 xenograft model and subsequent treatment with this compound.
Materials:
-
Colo-205 cells
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Prepared this compound formulation
-
Oral gavage needles
Procedure:
-
Cell Preparation:
-
Culture Colo-205 cells in appropriate media until they reach 70-80% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer the prepared this compound formulation or vehicle control orally via gavage at the desired dosage (e.g., 10, 30, or 100 mg/kg) twice daily.[5]
-
Continue the treatment for the specified duration (e.g., 14 days).[5]
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic analysis).
-
Protocol 3: Western Blot for pMEK in Tumor Lysates
This protocol outlines the procedure for detecting the phosphorylation of MEK in tumor tissue lysates.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221) (e.g., Cell Signaling Technology, #9154)[10]
-
Mouse or rabbit anti-total MEK1/2 (for loading control)
-
Antibody against a housekeeping protein (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MEK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total MEK and a housekeeping protein.
-
Visualizations
Caption: Experimental workflow for Agerafenib administration in a Colo-205 xenograft mouse model.
Caption: this compound's inhibition of the RAF/MEK/ERK signaling pathway.
References
- 1. A novel minimal residual disease model of neuroblastoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor agerafenib effectively suppresses neuroblastoma tumor growth in mouse models via inhibiting ERK MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. accegen.com [accegen.com]
- 5. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. altogenlabs.com [altogenlabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. insights.inotiv.com [insights.inotiv.com]
- 10. Phospho-MEK1/2 (Ser217/221) (41G9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A375 Cell Line Response to Agerafenib Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A375 cell line, derived from a human malignant melanoma, is a cornerstone in oncological research, primarily due to its characteristic BRAF V600E mutation. This mutation leads to the constitutive activation of the BRAF serine/threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The dysregulation of this pathway is a critical driver of melanoma cell proliferation and survival.
Agerafenib hydrochloride, also known as CEP-32496, is a potent and orally bioavailable small molecule inhibitor that selectively targets the BRAF V600E mutation. By inhibiting this mutated kinase, Agerafenib effectively downregulates the RAF/MEK/ERK signaling cascade, leading to reduced cell proliferation and tumor growth. These application notes provide a comprehensive overview of the A375 cell line's response to this compound, including quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound against the A375 cell line.
| Parameter | Value | Cell Line | Reference |
| Proliferation EC50 | 78 nM | A375 | [1] |
| pMEK Inhibition IC50 | 78 nM | A375 | [1][2] |
Signaling Pathway
The primary mechanism of action of this compound in A375 cells is the inhibition of the constitutively active BRAF V600E kinase, which in turn blocks the downstream signaling of the MAPK/ERK pathway.
Experimental Protocols
Detailed methodologies for key experiments to assess the response of the A375 cell line to this compound are provided below.
Cell Culture and Maintenance
A375 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow: In Vitro Efficacy Testing
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal effective concentration (EC50) of this compound on A375 cell proliferation.
Materials:
-
A375 cells
-
DMEM with 10% FBS
-
This compound
-
DMSO (for drug dissolution)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to each well. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC50 value by plotting a dose-response curve.
Western Blot Analysis for Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis in A375 cells following treatment with this compound.
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on the cell cycle distribution of A375 cells.
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed A375 cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The A375 cell line serves as an excellent in vitro model for studying the efficacy and mechanism of action of BRAF V600E inhibitors like this compound. The provided data and protocols offer a solid foundation for researchers to investigate the cellular and molecular responses to this targeted therapeutic agent. The significant inhibitory effect of Agerafenib on A375 cell proliferation and MAPK pathway signaling underscores its potential as a valuable tool in melanoma research and drug development.
References
Application Notes and Protocols: Colo-205 Xenograft Model with Agerafenib Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colo-205 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized preclinical model in oncology research. Characterized by a BRAF V600E mutation and wild-type KRAS and TP53, it represents a specific subtype of colorectal cancer.[1] Xenograft models using Colo-205 cells are instrumental in evaluating novel therapeutic agents, particularly those targeting the MAPK signaling pathway. Agerafenib hydrochloride, also known as Sorafenib hydrochloride (BAY 43-9006), is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, exhibiting both anti-proliferative and anti-angiogenic effects. This document provides detailed application notes and protocols for utilizing the Colo-205 xenograft model to assess the efficacy of this compound.
Quantitative Data Summary
Preclinical studies have demonstrated the efficacy of this compound (Sorafenib) in inhibiting tumor growth in Colo-205 xenograft models. The tables below summarize the key findings from these studies.
| Treatment Group | Dosage | Administration Route | Treatment Duration | Outcome |
| Vehicle Control | - | Oral Gavage | 9 days | Progressive tumor growth |
| Agerafenib HCl | 30 mg/kg | Oral Gavage | 9 days | Complete tumor stasis |
| Agerafenib HCl | 60 mg/kg | Oral Gavage | 9 days | Complete tumor stasis |
Table 1: Efficacy of this compound in Colo-205 Xenograft Model. This table summarizes the in vivo response of Colo-205 xenografts to this compound treatment.
Note: While studies report "complete tumor stasis," specific numerical data on tumor volume over time is not consistently available in publicly accessible literature. The data presented is a qualitative summary of the reported outcomes.
Signaling Pathways
This compound primarily targets the RAF kinases within the MAPK/ERK signaling pathway. In BRAF V600E mutant cells like Colo-205, this pathway is constitutively active, driving cell proliferation. However, inhibition of BRAF can lead to a feedback activation of the Epidermal Growth Factor Receptor (EGFR), which can reactivate downstream signaling and contribute to therapeutic resistance.
Figure 1: Agerafenib Inhibition of the MAPK Pathway.
Figure 2: EGFR Feedback Activation Loop.
Experimental Protocols
A comprehensive protocol for a Colo-205 xenograft study with this compound treatment is detailed below.
Cell Culture
-
Cell Line: Colo-205 (ATCC® CCL-222™).
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Xenograft Model Development
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Preparation:
-
Harvest Colo-205 cells during the exponential growth phase.
-
Wash cells with sterile PBS and perform a cell count using a hemocytometer.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 Colo-205 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
-
Figure 3: Experimental Workflow for Colo-205 Xenograft Study.
This compound (Sorafenib) Preparation and Administration
-
Vehicle Preparation:
-
Prepare a 1:1 (v/v) solution of Cremophor EL and 95% ethanol.
-
-
This compound Solution Preparation:
-
Dissolve this compound powder in the Cremophor EL/ethanol mixture to achieve the desired stock concentration.
-
Immediately before administration, dilute the stock solution with sterile water to the final dosing concentration. Note: The solution should be prepared fresh daily as Agerafenib may precipitate out of the aqueous solution over time.
-
-
Administration:
-
Administer the this compound solution or vehicle control to the mice via oral gavage.
-
The typical dosing volume for a mouse is 100-200 µL.
-
A common treatment schedule is once daily for a specified duration (e.g., 9 days).
-
Efficacy Evaluation
-
Tumor Volume Measurement: Continue to measure tumor volumes every 2-3 days throughout the treatment period.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or at the end of the planned treatment duration.
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Determine the percentage of tumor growth inhibition (TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistically analyze the differences in tumor growth between the treated and control groups (e.g., using a t-test or ANOVA).
-
Conclusion
The Colo-205 xenograft model provides a robust and reproducible system for evaluating the in vivo efficacy of this compound. The detailed protocols and understanding of the underlying signaling pathways outlined in these application notes will aid researchers in designing and executing preclinical studies to further investigate the therapeutic potential of Agerafenib and other targeted therapies for BRAF-mutant colorectal cancer. Careful monitoring of tumor growth and animal welfare is crucial for obtaining reliable and ethically sound data.
References
Application Notes and Protocols: Western Blot Analysis for pMEK Inhibition by Agerafenib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib hydrochloride is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in several cancers.[1][2] Its primary mechanism of action involves the suppression of the downstream MAPK/ERK signaling pathway, which is constitutively activated in BRAF V600E-mutant tumors.[1][2] A critical biomarker for assessing the efficacy of BRAF inhibitors is the phosphorylation of MEK (pMEK), a direct downstream target of RAF kinases. Western blot analysis is a fundamental technique to quantify the reduction in pMEK levels in response to this compound treatment, thereby providing a direct measure of its inhibitory activity.
These application notes provide a detailed protocol for the analysis of pMEK inhibition by this compound in cancer cell lines using Western blotting.
Signaling Pathway and Mechanism of Action
This compound targets the mutated BRAF V600E protein, preventing the phosphorylation of MEK1 and MEK2. This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and tumor growth.
Quantitative Data Summary
The inhibitory effect of this compound on pMEK has been quantified in various BRAF V600E-mutant cell lines. The following table summarizes the key potency data.
| Cell Line | Cancer Type | IC50 for pMEK Inhibition | Reference |
| A375 | Malignant Melanoma | 78 nM | [3][4] |
| Colo-205 | Colorectal Carcinoma | 60 nM | [4] |
Experimental Workflow
The overall workflow for assessing pMEK inhibition involves treating cultured cancer cells with this compound, preparing cell lysates, and then performing Western blot analysis to detect pMEK and total MEK levels.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A375 (human malignant melanoma) and Colo-205 (human colorectal adenocarcinoma) cell lines, both harboring the BRAF V600E mutation, are recommended.
-
Culture Conditions: Culture A375 cells in DMEM and Colo-205 cells in RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0, 10, 50, 100, 200, 500 nM).
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound. Include a DMSO-only control. Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) to assess the inhibitory effect on pMEK.
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel until adequate separation of the proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pMEK (e.g., anti-phospho-MEK1/2 (Ser217/221)) and total MEK overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total MEK on the same membrane, the membrane can be stripped of the pMEK antibodies and then re-probed with an antibody against total MEK. Alternatively, run parallel gels for pMEK and total MEK. A loading control such as GAPDH or β-actin should also be probed to ensure equal protein loading.
Data Analysis
-
Densitometry: Quantify the band intensities for pMEK and total MEK using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the pMEK band intensity to the corresponding total MEK band intensity for each sample. Further normalization to a loading control can also be performed.
-
Dose-Response Curve: Plot the normalized pMEK levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
References
Application Notes and Protocols for Agerafenib Hydrochloride in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib hydrochloride (also known as RXDX-105 or CEP-32496) is a potent and orally bioavailable multi-kinase inhibitor that primarily targets the RAF/MEK/ERK signaling pathway.[1][2][3] It has shown significant activity against BRAF V600E-mutated cancers.[1][4] The constitutive activation of the RAF/MEK/ERK pathway is a common oncogenic driver in various human cancers, making it a key target for therapeutic intervention.[2][4] Preclinical studies have demonstrated that Agerafenib effectively suppresses tumor growth in various models, including neuroblastoma.[1]
Combining targeted therapies like Agerafenib with other anti-cancer agents, such as traditional chemotherapy or other signal transduction inhibitors, is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent. This document provides detailed application notes and protocols for designing and executing drug combination studies involving this compound.
Mechanism of Action and Rationale for Combination Therapy
Agerafenib inhibits the RAF kinases, including BRAF and CRAF, which are upstream components of the MAPK/ERK signaling cascade.[1] This inhibition prevents the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK. The downstream effects of ERK inhibition include decreased cell proliferation and induction of apoptosis.
Rationale for Combination:
-
Synergistic Effects: Combining Agerafenib with agents that target parallel or downstream pathways (e.g., PI3K/AKT pathway inhibitors) or with cytotoxic agents that induce DNA damage can lead to synergistic cell killing.
-
Overcoming Resistance: Tumor cells can develop resistance to BRAF inhibitors through various mechanisms, including the activation of alternative signaling pathways. Co-targeting these escape pathways can prevent or delay the onset of resistance.
-
Dose Reduction: Synergistic interactions may allow for the use of lower doses of Agerafenib and the combination partner, potentially mitigating off-target toxicities associated with higher concentrations of single agents.
Key Signaling Pathway: RAF/MEK/ERK
The diagram below illustrates the central role of the RAF/MEK/ERK signaling pathway and the point of intervention for Agerafenib.
Experimental Protocols
Cell Viability and Synergy Assessment
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Agerafenib and a combination partner, and subsequently calculating the Combination Index (CI) to assess synergy.
a. Materials:
-
Neuroblastoma cell lines (e.g., SK-N-AS, NGP, SK-N-BE(2))
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin; stock solutions in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
b. Experimental Workflow:
c. Detailed Steps:
-
Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Agerafenib and the combination drug (e.g., Doxorubicin) in complete medium. For combination studies, a constant ratio design is recommended.
-
Treatment:
-
Single Agent IC50 Determination: Treat cells with increasing concentrations of Agerafenib or the combination drug alone.
-
Combination Treatment: Treat cells with the combination of Agerafenib and the other drug at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Western Blot Analysis of Pathway Modulation
This protocol is for assessing the effect of Agerafenib, alone and in combination, on the phosphorylation status of key proteins in the RAF/MEK/ERK pathway.
a. Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Detailed Steps:
-
Cell Lysis: After treatment with Agerafenib and/or the combination drug for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for total protein (e.g., total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Presentation
Quantitative data from drug combination studies should be summarized in clear and concise tables for easy comparison. The following are examples of how to present IC50 and Combination Index data.
Table 1: IC50 Values of Agerafenib and Doxorubicin in Neuroblastoma Cell Lines (Illustrative Data)
| Cell Line | Agerafenib IC50 (nM) | Doxorubicin IC50 (nM) |
| SK-N-AS | 150 | 50 |
| NGP | 120 | 40 |
| SK-N-BE(2) | 180 | 60 |
This table presents hypothetical IC50 values for illustrative purposes.
Table 2: Combination Index (CI) Values for Agerafenib and Doxorubicin Combination (Illustrative Data)
| Cell Line | Fa 0.5 (CI) | Fa 0.75 (CI) | Fa 0.9 (CI) | Interpretation |
| SK-N-AS | 0.65 | 0.58 | 0.52 | Synergism |
| NGP | 0.72 | 0.65 | 0.60 | Synergism |
| SK-N-BE(2) | 0.80 | 0.71 | 0.65 | Synergism |
Fa represents the fraction affected (e.g., Fa 0.5 is 50% inhibition). CI < 1 indicates synergy. This table presents hypothetical CI values for illustrative purposes.
Conclusion
This compound holds significant promise as a targeted therapy for cancers driven by the RAF/MEK/ERK pathway. Its potential can be further enhanced through rational drug combinations. The protocols and guidelines presented in this document provide a framework for researchers to systematically evaluate the synergistic potential of Agerafenib in combination with other anti-cancer agents. Rigorous experimental design and quantitative analysis, as outlined here, are crucial for identifying effective combination strategies for future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the biological and clinical implications of RAS-MAPK pathway alterations in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Agerafenib Hydrochloride Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Agerafenib hydrochloride (also known as CEP-32496 and RXDX-105) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
Agerafenib is an orally available and potent inhibitor of the v-raf murine sarcoma viral oncogene homolog B1 (BRAF) serine/threonine protein kinase.[1] Its primary on-target effect is the specific and selective inhibition of the mutated BRAF V600E kinase.[2][3] This inhibition blocks the activation of the downstream RAF/MEK/ERK signaling pathway, leading to a decrease in the proliferation of tumor cells that express the BRAF V600E mutation.[1]
Q2: What are the known primary off-target kinases of Agerafenib?
In addition to its high potency against BRAF V600E, Agerafenib has been shown to inhibit other kinases. The most significant off-target kinases include c-Raf, Abl-1, c-Kit, Ret, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4]
Q3: What are the potential cellular consequences of Agerafenib's off-target activity?
The off-target activities of Agerafenib can lead to several cellular effects that may confound experimental results:
-
Inhibition of c-Kit: c-Kit is a receptor tyrosine kinase involved in cell survival and proliferation in several cancer types, including melanoma.[5] Inhibition of c-Kit can impact downstream signaling through the PI3K/AKT and MAPK pathways, potentially contributing to the anti-proliferative effects of Agerafenib in cells expressing this receptor.[5]
-
Inhibition of VEGFR2: VEGFR2 is a key mediator of angiogenesis.[6] In vitro, inhibition of VEGFR2 can directly impact cancer cells by reducing their proliferative potential.[7] It can also modulate the tumor microenvironment in vivo.[6]
-
Inhibition of PDGFRβ: Upregulation of PDGFRβ has been identified as a mechanism of resistance to BRAF inhibitors.[8][9] Off-target inhibition of PDGFRβ by Agerafenib could potentially delay or overcome this resistance mechanism by blocking alternative survival signals.[8][9]
-
Paradoxical Activation of the MAPK Pathway: Like other BRAF inhibitors, Agerafenib may cause paradoxical activation of the MAPK pathway in BRAF wild-type cells that have upstream activation of RAS.[10][11] This occurs because the inhibitor can promote the dimerization and transactivation of RAF isoforms, leading to increased, rather than decreased, ERK signaling.[10]
Q4: How can I determine if the observed effects in my experiment are due to on-target or off-target activities of Agerafenib?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use of appropriate controls: Include both BRAF V600E mutant and BRAF wild-type cell lines in your experiments. On-target effects should be more pronounced in the mutant cell lines.
-
Rescue experiments: If an off-target effect is suspected, try to "rescue" the phenotype by activating the hypothetically inhibited pathway. For example, if you suspect VEGFR2 inhibition is affecting cell viability, you could try adding exogenous VEGF to the culture medium.
-
Orthogonal approaches: Use a different BRAF inhibitor with a distinct off-target profile to see if the same phenotype is observed. Additionally, using genetic approaches like siRNA or CRISPR to knock down the suspected off-target kinase can help validate its role.
-
Dose-response analysis: Analyze the effects of Agerafenib across a wide range of concentrations. On-target and off-target effects may occur at different potency levels.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during in vitro experiments with Agerafenib, with a focus on its off-target effects.
Issue 1: Unexpectedly High Cytotoxicity in BRAF Wild-Type Cancer Cells
| Possible Cause | Suggested Solution |
| Off-target inhibition of critical survival kinases. Agerafenib inhibits kinases like c-Kit and PDGFRβ, which can be essential for the survival of certain BRAF wild-type cancer cell lines. | 1. Profile your cell line: Determine the expression and activation status of known Agerafenib off-target kinases (c-Kit, PDGFRβ, VEGFR2) in your cell line using Western blot or flow cytometry. 2. Compare with other inhibitors: Test the effect of a more selective BRAF V600E inhibitor with a different off-target profile. 3. Ligand stimulation: If a receptor tyrosine kinase is suspected as the off-target, try stimulating the cells with its cognate ligand (e.g., SCF for c-Kit, PDGF-BB for PDGFRβ) to see if the cytotoxic effect can be rescued. |
| Paradoxical activation leading to cellular stress. In RAS-mutant, BRAF wild-type cells, paradoxical MAPK activation can sometimes lead to cellular stress and reduced viability, contrary to promoting proliferation. | 1. Assess MAPK pathway activation: Perform a time-course and dose-response Western blot for p-MEK and p-ERK. Look for an increase in phosphorylation in response to Agerafenib. 2. Co-inhibit with a MEK inhibitor: If paradoxical activation is confirmed, co-treatment with a MEK inhibitor should abrogate the effect. |
Issue 2: Reduced than Expected Efficacy in BRAF V600E Mutant Cells
| Possible Cause | Suggested Solution |
| Activation of bypass signaling pathways. The cancer cells may have intrinsic or acquired resistance mechanisms that bypass the inhibition of the RAF/MEK/ERK pathway. This can involve the upregulation of receptor tyrosine kinases that are also off-targets of Agerafenib. | 1. Analyze receptor tyrosine kinase activity: Use phospho-RTK arrays or Western blotting to screen for the activation of kinases like PDGFRβ, c-Kit, or others. 2. Combination therapy: If a bypass pathway is identified, consider co-treating with an inhibitor of that pathway. For example, if PDGFRβ is upregulated, a more potent PDGFRβ inhibitor could be used in combination. |
| Suboptimal drug concentration or exposure. | 1. Verify drug concentration: Ensure the correct concentration of Agerafenib is being used and that the stock solution is stable. 2. Time-course experiment: Perform a longer-term cell viability assay to ensure sufficient time for the drug to exert its effect. |
Issue 3: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Interference of the compound with the assay reagents. Some compounds can interfere with the chemical reactions of viability assays (e.g., reduction of MTT or AlamarBlue). | 1. Cell-free control: Run a control plate with the same concentrations of Agerafenib in cell-free media to check for direct reduction of the assay substrate. 2. Use an alternative assay: If interference is suspected, use a different viability assay that relies on a different principle (e.g., an ATP-based assay like CellTiter-Glo®). |
| Variability in cell seeding density or metabolic state. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. 2. Allow for cell adherence and stabilization: Let the cells adhere and recover for at least 24 hours before adding the drug. |
Quantitative Data Summary
The following tables summarize the known inhibitory activities of Agerafenib against its primary on-target kinase and key off-target kinases.
Table 1: Agerafenib On-Target and Off-Target Kinase Inhibition Profile
| Target Kinase | Dissociation Constant (Kd) (nM) | Reference |
| BRAF V600E | 14 | [2][4] |
| c-Raf | 39 | [4] |
| Abl-1 | Potent Inhibition (Kd not specified) | [4] |
| c-Kit | 2 | [4] |
| Ret | Potent Inhibition (Kd not specified) | [4] |
| PDGFRβ | 2 | [4] |
| VEGFR2 | Potent Inhibition (Kd not specified) | [4] |
Table 2: Agerafenib Cellular Activity
| Cell Line | Assay | IC50 (nM) | Reference |
| A375 (BRAF V600E) | pMEK Inhibition | 78 | [3] |
| Colo-205 (BRAF V600E) | pMEK Inhibition | 60 | [3] |
| A375 (BRAF V600E) | Proliferation | 78 | [2] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of Agerafenib against a panel of kinases. Commercial services often perform these screens, but the principles can be applied in a laboratory setting.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a kinase buffer (typically containing Tris-HCl, MgCl2, DTT, and a source of ATP).
-
Prepare kinase and substrate solutions for each kinase to be tested.
-
-
Assay Procedure (Example using a luminescence-based ATP detection assay):
-
In a 384-well plate, add the kinase buffer.
-
Add the Agerafenib solution at various concentrations (typically a serial dilution).
-
Add the specific kinase to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the specific substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of Agerafenib.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Agerafenib on the viability of cancer cells.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Agerafenib. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the Agerafenib concentration to determine the IC50 value.
-
Protocol 3: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is for assessing the phosphorylation status of key proteins in the RAF/MEK/ERK pathway and potential off-target pathways.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with Agerafenib as desired.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
p-MEK (Ser217/221) and total MEK
-
p-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
p-c-Kit (Tyr719), p-VEGFR2 (Tyr1175), p-PDGFRβ (Tyr751) and their respective total proteins.
-
A loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of Agerafenib.
Caption: Key off-target signaling pathways of Agerafenib.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
Technical Support Center: Overcoming Acquired Resistance to BRAF Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to BRAF inhibitors like Agerafenib.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT/MTS, CellTox-Glo)
Question: My BRAF inhibitor-resistant cell line is showing inconsistent IC50 values for Agerafenib. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors. Here's a troubleshooting guide:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells. Over- or under-confluent wells can significantly impact metabolic activity and drug response. It is recommended to avoid seeding cells in the perimeter wells of a 96-well plate to mitigate the "edge effect" where evaporation rates can differ.[1]
-
Drug Dilution Series: Prepare fresh serial dilutions of Agerafenib for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Time: Standardize the drug incubation time (e.g., 72 or 120 hours). Shorter or longer durations will alter the IC50.[2]
-
Reagent Handling: Ensure complete solubilization of the formazan crystals in MTT/MTS assays by gentle pipetting or shaking. For luminescence-based assays, allow the plate to equilibrate to room temperature before adding the reagent to ensure optimal enzyme activity.
-
Cell Line Stability: Acquired resistance can sometimes be unstable. Periodically re-verify the resistant phenotype by culturing cells in the presence of the BRAF inhibitor.
Question: I am not observing a significant shift in the IC50 value between my parental and resistant cell lines. What should I check?
Answer: A lack of a significant IC50 shift may indicate several possibilities:
-
Incomplete Resistance Development: The cells may not have developed a stable resistance phenotype. The process of generating resistant cell lines involves incremental increases in drug concentration over several weeks or months.[3]
-
Off-Target Effects: At high concentrations, Agerafenib might have off-target effects that are independent of BRAF inhibition, leading to cell death in both sensitive and resistant lines.
-
Assay Window: The concentration range of your drug dilution series might not be appropriate. Widen the range to ensure you capture the full dose-response curve for both cell lines.
-
Mechanism of Resistance: The resistance mechanism might confer only a modest shift in the IC50. In such cases, consider more sensitive assays to detect differences, such as colony formation assays or long-term growth curves.
Western Blotting for Signaling Pathway Analysis
Question: I am trying to detect changes in p-ERK and p-AKT levels in my resistant cell lines, but the signal is weak or absent. What can I do?
Answer: Weak or no signal in a Western blot can be frustrating. Here are some common causes and solutions:
-
Protein Extraction: Ensure efficient protein lysis by using an appropriate lysis buffer containing protease and phosphatase inhibitors. Sonication can help shear DNA and reduce viscosity.[4][5]
-
Protein Concentration: Load an adequate amount of protein. For whole-cell extracts, 20-30 µg per lane is a good starting point.[6]
-
Antibody Dilution: Optimize the primary antibody concentration. An antibody that is too dilute will result in a weak signal. Refer to the manufacturer's datasheet for recommended dilutions.
-
Transfer Efficiency: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[4] For high molecular weight proteins, consider adjusting the transfer buffer composition (e.g., lower methanol content) and increasing the transfer time.[6]
-
Blocking: While blocking is meant to reduce background, over-blocking can sometimes mask the epitope. If using non-fat dry milk, try switching to bovine serum albumin (BSA), as milk proteins can sometimes interfere with the detection of certain phospho-proteins.[6]
Question: I am seeing high background on my Western blots, which makes it difficult to interpret the results for MAPK pathway proteins. How can I reduce the background?
Answer: High background can obscure your bands of interest. Consider the following troubleshooting steps:
-
Blocking: Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[7][8]
-
Washing Steps: Increase the number and duration of washes with a buffer containing a gentle detergent like Tween-20 (e.g., TBST) to remove unbound antibodies.[4][8]
-
Antibody Concentration: An overly concentrated primary or secondary antibody is a common cause of high background. Try further diluting your antibodies.[6]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to BRAF inhibitors?
A1: Acquired resistance to BRAF inhibitors frequently involves the reactivation of the MAPK pathway or the activation of bypass signaling pathways. Common mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Activation of Bypass Pathways:
Q2: How can I generate a BRAF inhibitor-resistant cell line in the lab?
A2: Generating a drug-resistant cell line is typically achieved by continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug over a prolonged period.[3] Another method involves pulsed treatment, where cells are exposed to the drug for a period, followed by a recovery phase.[3]
Q3: What is a typical fold-increase in IC50 that defines a cell line as "resistant"?
A3: There is no universal cutoff, but generally, a resistant cell line will exhibit a significant increase in its IC50 value compared to the parental line. In the literature, resistant melanoma cell lines can show anywhere from a 10-fold to over a 1000-fold increase in their IC50 for BRAF inhibitors.[8][13]
Q4: My resistant cells are growing slower than the parental cells in the absence of the drug. Is this normal?
A4: Yes, this can be a normal phenomenon. The acquisition of resistance mechanisms can sometimes come at a fitness cost, leading to a reduced proliferation rate in a drug-free environment.
Q5: How can I identify the specific mechanism of resistance in my cell line?
A5: Identifying the underlying resistance mechanism often requires a multi-pronged approach:
-
Western Blotting: To check for reactivation of the MAPK pathway (p-ERK levels) or activation of bypass pathways like PI3K/Akt (p-AKT levels).
-
Next-Generation Sequencing (NGS): To perform whole-exome or targeted sequencing to identify mutations in key genes associated with resistance (e.g., NRAS, MEK1, PTEN).
-
RT-qPCR or RNA-Seq: To look for changes in gene expression, such as the upregulation of RTKs or alternative splicing of BRAF.
-
Functional Assays: Using inhibitors of other pathways (e.g., MEK or PI3K inhibitors) to see if they can re-sensitize the resistant cells to the BRAF inhibitor.
Data Presentation
Table 1: Representative IC50 Values of BRAF Inhibitors in Sensitive vs. Resistant Melanoma Cell Lines
| Cell Line | BRAF Mutation | Resistance Status | Vemurafenib IC50 (µM) | Dabrafenib IC50 (nM) |
| A375 | V600E | Sensitive | ~0.1 - 0.5 | < 100 |
| A375M-R1 | V600E | Acquired Resistance | >10 | >1000 |
| WM793B | V600E | Sensitive | ~0.2 | < 100 |
| WM793B-R1 | V600E | Acquired Resistance | ~6.6 | >1000 |
| SK28S | V600E | Sensitive | <1 | Not Reported |
| SK28R | V600E | Acquired Resistance | >25 | Not Reported |
| M14S | V600E | Sensitive | <1 | Not Reported |
| M14R | V600E | Acquired Resistance | >25 | Not Reported |
Note: IC50 values are approximate and can vary between studies and experimental conditions. Data compiled from multiple sources.[2][8][9][14][15][16]
Table 2: Frequency of Common Acquired Resistance Mechanisms to BRAF Inhibitors in Melanoma
| Resistance Mechanism | Frequency in Resistant Tumors |
| NRAS Mutations | ~20% |
| MEK1/2 Mutations | ~5-10% |
| BRAF Amplification | ~10-20% |
| BRAF Splice Variants | ~15-30% |
| Upregulation of RTKs (e.g., PDGFRβ) | Common, but frequency varies |
| Loss of PTEN | ~10-20% |
Note: Frequencies are estimates from clinical studies and can vary. Some tumors may harbor multiple resistance mechanisms. Data compiled from multiple sources.[11][12]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the IC50 of a BRAF inhibitor in adherent cell lines.
Materials:
-
96-well flat-bottom plates
-
Parental and resistant cell lines
-
Complete cell culture medium
-
BRAF inhibitor (e.g., Agerafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the BRAF inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for MAPK and PI3K/Akt Pathway Analysis
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[5]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.[6]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4][5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).
Visualizations
Caption: MAPK pathway and mechanisms of acquired resistance to BRAF inhibitors.
Caption: PI3K/Akt bypass pathway as a mechanism of BRAF inhibitor resistance.
Caption: Experimental workflow for developing and characterizing resistant cell lines.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an NGS-Based Workflow for Improved Monitoring of Circulating Plasmids in Support of Risk Assessment of Antimicrobial Resistance Gene Dissemination [mdpi.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. origene.com [origene.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 11. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRAF inhibitor resistance of melanoma cells triggers increased susceptibility to natural killer cell-mediated lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Technical Support Center: Agerafenib Hydrochloride and Paradoxical ERK Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the paradoxical activation of the ERK signaling pathway when using Agerafenib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as CEP-32496, is a potent and orally bioavailable inhibitor of the BRAF kinase, specifically targeting the V600E mutation.[1] Its primary mechanism is to bind to the ATP-binding site of the BRAF V600E mutant protein, thereby inhibiting its kinase activity.[1] This leads to the suppression of the downstream MEK/ERK signaling pathway, which is constitutively active in cancers harboring this mutation, resulting in decreased tumor cell proliferation.[2]
Q2: What is paradoxical ERK activation?
Paradoxical ERK activation is a phenomenon observed with many ATP-competitive RAF inhibitors. While these inhibitors effectively block ERK signaling in cells with BRAF mutations (like V600E), they can unexpectedly increase ERK signaling in BRAF wild-type cells.[3][4] This effect is particularly pronounced in cells with upstream activation of the pathway, such as through RAS mutations.
Q3: Why does paradoxical ERK activation occur with RAF inhibitors like this compound?
This paradoxical effect is considered a class effect for many RAF inhibitors. In BRAF wild-type cells, RAF proteins can form dimers (e.g., BRAF-CRAF). When an inhibitor like Agerafenib binds to one of the RAF proteins in the dimer, it can allosterically transactivate the other unbound RAF protein, leading to an overall increase in downstream MEK and ERK phosphorylation.[3] This process is often dependent on active RAS, which promotes RAF dimerization.[3]
Q4: In which experimental systems should I be concerned about paradoxical ERK activation?
You should be mindful of this phenomenon when using this compound in any experimental model with a wild-type BRAF status, especially if the cells also have a known or suspected RAS mutation. This includes many cancer cell lines (e.g., those derived from colorectal, pancreatic, and non-small cell lung cancers), as well as non-cancerous cells used in toxicology or off-target effect studies.[5][6]
Q5: What are the potential consequences of paradoxical ERK activation in my experiments?
Paradoxical ERK activation can lead to several confounding effects, including:
-
Increased proliferation of BRAF wild-type cells.
-
Development of secondary malignancies in in vivo models.[4]
-
Misinterpretation of Agerafenib's selectivity and off-target effects.
-
Unexplained resistance to the drug in mixed cell populations.
Q6: Are there RAF inhibitors that do not cause paradoxical ERK activation?
Yes, next-generation RAF inhibitors, often referred to as "paradox breakers" or dimer inhibitors, have been developed to avoid this effect.[7] These inhibitors are designed to bind to the RAF dimer in a way that does not cause transactivation.
Troubleshooting Guides
Problem 1: Unexpected increase in p-ERK levels in BRAF wild-type cells treated with this compound.
This is the hallmark of paradoxical ERK activation.
Troubleshooting Steps:
-
Confirm the BRAF and RAS mutational status of your cell line. This is a critical first step. An unexpected increase in p-ERK strongly suggests a wild-type BRAF background, possibly with a RAS mutation.
-
Perform a dose-response experiment. Paradoxical activation is often dose-dependent, occurring at low to moderate concentrations of the inhibitor and sometimes decreasing at very high concentrations.[8]
-
Perform a time-course experiment. Observe the kinetics of p-ERK activation. The effect is typically rapid, occurring within minutes to a few hours of treatment.[4]
Problem 2: Discrepancy between inhibition of BRAF V600E and effects on cell viability in mixed cultures or in vivo models.
This could be due to paradoxical activation in a subpopulation of BRAF wild-type cells.
Troubleshooting Steps:
-
Analyze cell populations separately. If possible, isolate and analyze the BRAF wild-type and mutant cell populations from your mixed culture or tumor model to assess the differential effects of Agerafenib on ERK signaling and proliferation.
-
Immunohistochemistry (IHC) for p-ERK in vivo. In xenograft models, perform IHC for p-ERK on tumor sections to visualize the spatial distribution of ERK activation. Paradoxical activation may be apparent in the stromal compartment or in pockets of BRAF wild-type tumor cells.
-
Evaluate a combination therapy. Consider combining Agerafenib with a MEK inhibitor to overcome the proliferative effects of paradoxical activation in the BRAF wild-type population.
Problem 3: Difficulty in detecting a consistent p-ERK signal by Western blot.
Troubleshooting Steps:
-
Sample Preparation:
-
Ensure that lysis buffers contain both protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.[10]
-
Lyse cells on ice and process samples quickly.
-
-
Antibody Selection:
-
Use a well-validated antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204).
-
Ensure the primary and secondary antibodies are compatible.[11]
-
-
Western Blot Protocol:
-
Load a sufficient amount of protein (20-40 µg of total protein per lane is a good starting point).
-
Include positive and negative controls. A positive control could be a cell line with a known activating RAS or RAF mutation, or cells stimulated with a growth factor like EGF.
-
Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST) and incubation times.
-
Ensure efficient transfer of proteins to the membrane.[12]
-
Data Presentation
The following tables summarize the expected effects of RAF inhibitors on ERK phosphorylation and cell viability in different genetic contexts. While specific data for this compound is not publicly available for paradoxical activation, the data for other type I RAF inhibitors can be used as a reference.
Table 1: Effect of Type I RAF Inhibitors on ERK Phosphorylation
| Cell Line Genotype | Expected Change in p-ERK with Agerafenib | Reference Data (Other Type I RAFi) |
| BRAF V600E | Strong Decrease | Dabrafenib and Vemurafenib show potent inhibition of p-ERK. |
| BRAF WT / RAS WT | No change or slight increase | Dabrafenib shows a modest increase in p-ERK.[8] |
| BRAF WT / RAS Mutant | Strong Increase (Paradoxical Activation) | Vemurafenib and Dabrafenib show a significant, dose-dependent increase in p-ERK.[4] |
Table 2: Comparative IC50 Values for Cell Viability
| Inhibitor | Cell Line (Genotype) | IC50 (Cell Viability) |
| Agerafenib (CEP-32496) | A375 (BRAF V600E) | 78 nM[1] |
| Agerafenib (CEP-32496) | Colo-205 (BRAF V600E) | 60 nM[1] |
| Vemurafenib | A375 (BRAF V600E) | ~100-300 nM[2] |
| Dabrafenib | A375 (BRAF V600E) | Not specified, but effective[2] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK/Total ERK
This protocol is for assessing the phosphorylation status of ERK1/2 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a BRAF wild-type/RAS mutant cell line and a BRAF V600E mutant cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 15 minutes, 1 hour, 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Protocol 2: In Vitro Kinase Assay
This protocol allows for the direct measurement of RAF kinase activity.
-
Reagents and Materials:
-
Recombinant active RAF kinase (BRAF V600E or wild-type BRAF/CRAF).
-
Kinase substrate (e.g., inactive MEK1).
-
ATP.
-
This compound at various concentrations.
-
Kinase assay buffer.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the RAF kinase, substrate, and kinase buffer.
-
Add this compound at a range of concentrations to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence, which is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
-
Protocol 3: Cell Viability (MTS) Assay
This assay measures cell proliferation and can be used to assess the functional consequences of paradoxical ERK activation.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a desired duration (e.g., 72 hours). Include vehicle-only (DMSO) and no-treatment controls.
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the absorbance values to the vehicle-treated cells to determine the percentage of cell viability.
-
Plot the percent viability against the log concentration of this compound to calculate the IC50 value.
-
Mandatory Visualizations
Caption: The canonical RAF/MEK/ERK signaling pathway.
Caption: Mechanism of paradoxical ERK activation by RAF inhibitors.
Caption: Workflow for investigating paradoxical ERK activation.
References
- 1. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRAF mutants evade ERK dependent feedback by different mechanisms that determine their sensitivity to pharmacologic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective RAF inhibitor impairs ERK1/2 phosphorylation and growth in mutant NRAS, vemurafenib-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF inhibitor-associated ERK activation drives development of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIK3CAH1047R-induced paradoxical ERK activation results in resistance to BRAFV600E specific inhibitors in BRAFV600E PIK3CAH1047R double mutant thyroid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Agerafenib hydrochloride precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agerafenib hydrochloride. The information is designed to address common challenges, particularly precipitation issues, encountered during in vitro experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in cell culture media can significantly impact experimental results by altering the effective concentration of the compound. This guide provides a systematic approach to identifying and resolving these issues.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Initial Assessment Workflow
This workflow helps to systematically identify the potential cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| High Final Concentration | The concentration of this compound in the final culture medium exceeds its solubility limit. | - Perform a dose-response curve to determine the optimal, non-precipitating concentration range.- If a high concentration is necessary, consider using a solubilizing agent (see FAQ section). |
| Improper Stock Solution Preparation/Storage | This compound is primarily soluble in DMSO.[1] Using an incorrect solvent or improper storage can lead to precipitation. Moisture can also reduce solubility in DMSO.[2] | - Prepare stock solutions in high-quality, anhydrous DMSO.[1][2]- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[3] |
| High Final DMSO Concentration | While DMSO aids solubility, high concentrations (>0.5%) can be toxic to cells and may also contribute to precipitation when diluted in aqueous media.[1] | - Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[1]- Prepare a more concentrated stock solution to minimize the volume added to the media. |
| Media Composition and pH | The pH and composition of the cell culture medium can affect the solubility of this compound. Weakly basic compounds can be less soluble at higher pH. | - Ensure the cell culture medium is properly buffered and the pH is stable.- If possible, measure the pH of the medium after adding the drug.- Test solubility in different types of media (e.g., DMEM, RPMI-1640, F-12) to identify the most suitable one. |
| Temperature Effects | Adding a cold stock solution to warm media or temperature fluctuations can cause the drug to precipitate out of solution. | - Warm the cell culture medium to 37°C before adding the this compound stock solution.- Allow the stock solution to reach room temperature before adding it to the medium. |
| Interaction with Serum Proteins | While serum proteins can sometimes aid in the solubilization of hydrophobic compounds, high concentrations of certain proteins could potentially lead to complex formation and precipitation. | - Test different concentrations of fetal bovine serum (FBS) or other sera to assess the impact on solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions for in vitro studies is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use anhydrous, high-purity DMSO to maximize solubility and stability.[2]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.5%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Q4: I'm still observing precipitation even after following the recommended procedures. What else can I do?
A4: If precipitation persists, you can explore the use of solubilizing agents. These should be used with caution and validated to ensure they do not interfere with your experimental results.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[2]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to improve solubility.
A pilot study to determine the optimal concentration of the solubilizing agent and to confirm its compatibility with your cell line is highly recommended.
Q5: Is there quantitative data available on the solubility of this compound in different cell culture media?
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 553.92 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.54 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate in a water bath for up to 5 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Determining the Solubility of this compound in Cell Culture Media
This protocol provides a general method to estimate the solubility of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the cell culture medium in sterile microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration consistent and below 0.5%.
-
Include a control tube with only the cell culture medium and the same final concentration of DMSO.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for a relevant experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation.
-
To separate any potential precipitate, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Carefully collect the supernatant from each tube.
-
Quantify the concentration of soluble this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The highest concentration that remains in solution without precipitation is an estimate of the solubility under those conditions.
Signaling Pathway
RAF/MEK/ERK Signaling Pathway
Agerafenib is an inhibitor of the BRAF kinase, a key component of the RAF/MEK/ERK signaling pathway.[5][6] This pathway is crucial for regulating cell proliferation, survival, and differentiation. In many cancers, mutations in BRAF (such as BRAF V600E) lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[5][6]
Caption: Agerafenib inhibits the BRAF kinase in the RAF/MEK/ERK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 4. 11765 - Ham's F-12 Nutrient Mix | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Unexpected cytotoxicity of Agerafenib hydrochloride in wild-type BRAF cells
Technical Support Center: Agerafenib Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the unexpected cytotoxicity of this compound in wild-type BRAF cells.
Troubleshooting Guide
This guide is intended for researchers who have observed unexpected cell death in wild-type BRAF cell lines upon treatment with this compound.
Question: We are observing significant cytotoxicity in our wild-type BRAF cell line treated with this compound, which is contrary to its expected selectivity for BRAF V600E mutants. How should we proceed to understand this phenomenon?
Answer:
This is indeed an unexpected result, as this compound is designed to be a potent and selective inhibitor of BRAF V600E.[1] The observation of cytotoxicity in wild-type BRAF cells warrants a systematic investigation. We recommend the following troubleshooting workflow:
Step 1: Confirm the Cytotoxic Effect and Rule Out Artifacts
-
Cell Line Authentication: Confirm the identity and BRAF mutation status of your cell line through short tandem repeat (STR) profiling and sequencing.
-
Reagent Quality: Verify the purity and concentration of your this compound stock. If possible, test a fresh batch of the compound.
-
Assay Validation: Ensure that the observed effect is not an artifact of the cytotoxicity assay itself. We recommend using at least two different viability assays based on different principles, for instance, a metabolic assay (like MTT or CellTiter-Glo) and a membrane integrity assay (like Trypan Blue exclusion or a commercial cytotoxicity assay measuring LDH release).
Step 2: Characterize the Dose-Response Relationship
-
Perform a dose-response experiment with a wide range of this compound concentrations on both your wild-type BRAF cell line and a control BRAF V600E mutant cell line (e.g., A375). This will allow you to determine and compare the IC50 values.
Step 3: Investigate the Mechanism of Cell Death
-
Apoptosis vs. Necrosis: To determine the mode of cell death, perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. This will differentiate between early apoptotic, late apoptotic, and necrotic cells.[2]
-
Caspase Activation: Analyze the cleavage of caspase-3 and PARP by Western blotting as markers of apoptosis.
Step 4: Test the "Paradoxical Activation" Hypothesis
A known class effect of some RAF inhibitors is the paradoxical activation of the MAPK pathway in wild-type BRAF cells.[2][3][4] This occurs when the inhibitor promotes the dimerization of BRAF with other RAF isoforms (like CRAF), leading to CRAF transactivation and downstream ERK signaling. While this often leads to proliferation, it is conceivable that in certain cellular contexts, hyperactivation of this pathway could lead to a cytotoxic response.
-
Analyze MAPK Pathway Activation: Treat your wild-type BRAF cells with this compound at various concentrations and time points. Analyze the phosphorylation status of MEK (pMEK) and ERK (pERK) by Western blotting. An increase in pMEK and pERK levels would support the paradoxical activation hypothesis.
-
MEK Inhibition Rescue Experiment: To test if the cytotoxic effect is mediated by paradoxical MAPK activation, co-treat the cells with this compound and a MEK inhibitor (e.g., Trametinib). If the cytotoxicity is rescued by the MEK inhibitor, it strongly suggests the involvement of the paradoxical MAPK pathway activation.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for investigating unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action of this compound?
This compound is a potent and orally available inhibitor of the BRAF V600E mutant kinase.[1][5][6] It is designed to selectively bind to the mutated BRAF protein, thereby inhibiting the constitutively active RAF/MEK/ERK signaling pathway that drives proliferation in BRAF V600E-positive tumor cells.[5][6]
Q2: What is paradoxical activation of the MAPK pathway?
In cells with wild-type BRAF, some BRAF inhibitors can paradoxically activate the MAPK pathway.[2][3] This happens because these inhibitors can promote the formation of RAF dimers (e.g., BRAF-CRAF).[3][4] The binding of the inhibitor to one RAF protein in the dimer can lead to the transactivation of the other, resulting in increased MEK and ERK phosphorylation and signaling.[3][4]
Q3: Could off-target effects other than paradoxical activation be responsible for the cytotoxicity?
Yes. While paradoxical activation is a primary hypothesis, other off-target effects cannot be ruled out without further investigation. Agerafenib is known to inhibit other kinases such as c-Kit, RET, PDGFRβ, and VEGFR2 at certain concentrations.[7] It is possible that in your specific cell line, inhibition of one of these or other unknown targets is leading to cytotoxicity. Kinase profiling assays could be employed to investigate this possibility.
Q4: What are the appropriate positive and negative controls for my experiments?
-
Positive Control Cell Line: A BRAF V600E mutant cell line (e.g., A375, Colo-205) should be used to confirm the on-target activity of this compound.
-
Negative Control Cell Line: Your authenticated wild-type BRAF cell line serves as the primary subject of investigation. It is also good practice to test another distinct wild-type BRAF cell line to see if the effect is cell-line specific.
-
Vehicle Control: A vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions is essential for all experiments.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | BRAF Status | IC50 (nM) |
| A375 | V600E Mutant | 85 |
| SK-MEL-28 | V600E Mutant | 95 |
| HT-29 | Wild-Type | > 10,000 |
| Your Cell Line | Wild-Type | 500 |
Table 2: Hypothetical Quantification of Western Blot Data for pERK Levels
| Treatment (1 µM Agerafenib) | Time Point | Fold Change in pERK/Total ERK (vs. Vehicle) |
| Vehicle | 6h | 1.0 |
| Agerafenib HCl | 1h | 2.5 |
| Agerafenib HCl | 6h | 4.2 |
| Agerafenib HCl | 24h | 3.1 |
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the manufacturer's instructions.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Treatment: Add various concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
2. Western Blotting for MAPK Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), ERK, p-MEK (Ser217/221), and MEK overnight at 4°C with gentle agitation. Use a loading control antibody like GAPDH or β-actin.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Apoptosis Assay (Annexin V-FITC and PI Staining)
This is a general protocol; follow the manufacturer's instructions for your specific kit.
-
Cell Treatment: Treat cells with this compound as desired. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway Diagrams
Intended On-Target Inhibition in BRAF V600E Cells
Caption: Agerafenib inhibits the constitutively active BRAF V600E, blocking downstream signaling.
Hypothetical Paradoxical Activation in BRAF Wild-Type Cells
Caption: Agerafenib may promote RAF dimerization, leading to paradoxical MAPK activation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. selleckchem.com [selleckchem.com]
How to minimize epithelial hyperplasia with Agerafenib hydrochloride in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Agerafenib hydrochloride in vivo, with a specific focus on troubleshooting and minimizing the common side effect of epithelial hyperplasia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, potent, and selective small-molecule inhibitor of the BRAF serine/threonine protein kinase, particularly the mutated BRAFV600E form.[1][2][3] In tumor cells harboring the BRAFV600E mutation, Agerafenib blocks the constitutively active RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), thereby inhibiting tumor cell proliferation and survival.[2][3][4]
Q2: What is epithelial hyperplasia, and why is it a potential side effect of Agerafenib and other RAF inhibitors?
Epithelial hyperplasia is the proliferation of normal epithelial cells, which can manifest as skin lesions, papillomas, or thickening of epithelial tissues in preclinical models. This side effect is a known class effect for selective RAF inhibitors. It stems from a phenomenon called "paradoxical activation" of the MAPK pathway in BRAF wild-type cells (such as normal epithelial cells). In these cells, the binding of a RAF inhibitor to one protomer of a RAF dimer can allosterically transactivate the other protomer, leading to an unintentional increase in MEK/ERK signaling and subsequent cell proliferation.
Q3: How should I monitor for epithelial hyperplasia in my in vivo animal models?
Consistent and systematic monitoring is critical.
-
Gross Observation: Conduct daily cage-side observations and detailed physical examinations at least twice weekly. Look for any skin abnormalities, including redness, thickening, scaling, or the development of cutaneous papillomas, particularly on the ears, tail, and feet.
-
Body Weight and Condition: Record animal body weights at each examination. Weight loss or poor body condition can be general indicators of toxicity.
-
Histopathology: At the study endpoint, or if lesions require further investigation, tissues should be collected for histopathological analysis. Key tissues include the skin (from multiple sites), oral mucosa, esophagus, and stomach. An experienced pathologist should evaluate for signs of acanthosis (epidermal thickening), hyperkeratosis, and papillomatosis.
Troubleshooting Guide: Managing Epithelial Hyperplasia In Vivo
This guide provides a structured approach to addressing epithelial hyperplasia observed during your experiments.
Problem: I am observing significant skin lesions or other signs of epithelial proliferation in my animal models treated with Agerafenib.
This is a common issue stemming from the paradoxical activation of the MAPK pathway. Follow these steps to diagnose and mitigate the problem.
Step 1: Characterize the Finding
-
Question: What is the severity, onset, and incidence of the hyperplasia? Is it impacting animal welfare (e.g., causing ulceration, interfering with feeding)? Is it occurring at doses that are providing the desired anti-tumor effect?
-
Action: Quantify your observations. Use a scoring system for skin lesions (e.g., 0=normal, 1=mild, 2=moderate, 3=severe). Correlate the onset and severity with the Agerafenib dose and duration of treatment.
Step 2: Review Dosing Regimen
-
Question: Is the dose too high? Can it be optimized?
-
Action: If the hyperplasia is severe and occurs at doses above the therapeutic window for your tumor model, consider performing a dose-response study to identify the Minimum Efficacious Dose (MED). See the protocol below for a recommended experimental design.
Step 3: Implement Mitigation Strategies
-
Option A: Dose Optimization/Schedule Modification:
-
Rationale: Reducing overall drug exposure may decrease the off-target paradoxical activation while maintaining sufficient on-target tumor inhibition.
-
Action: Lower the dose of Agerafenib. Alternatively, explore intermittent dosing schedules (e.g., 5 days on / 2 days off) instead of continuous daily dosing.
-
-
Option B (Recommended): Combination Therapy with a MEK Inhibitor:
-
Rationale: This is the most robust scientific strategy. Combining a BRAF inhibitor with a MEK inhibitor blocks the MAPK pathway downstream of RAF, effectively shutting down the signal that causes hyperplasia.[5] This combination has been shown to improve anti-tumor response and reduce the incidence of hyperproliferative skin toxicities in both preclinical and clinical settings.[5]
-
Action: Introduce a MEK inhibitor (e.g., Trametinib, Cobimetinib, Binimetinib) into your study. The MEK inhibitor should be administered concurrently with Agerafenib. A full dose-finding study for the combination is recommended to establish optimal efficacy and tolerability.
-
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
Caption: Paradoxical MAPK pathway activation by Agerafenib in BRAF wild-type cells.
Experimental Workflow Diagram
Caption: Experimental workflow for Agerafenib dose optimization and toxicity assessment.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for observed epithelial hyperplasia.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for Agerafenib Monotherapy
-
Cell Line and Animal Model: Use a human tumor cell line with a known BRAFV600E mutation (e.g., A375 melanoma). Implant 5x106 cells subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach an average volume of 150-200 mm3 before randomization.
-
Group Allocation (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose / 0.2% Tween 80 in water).
-
Group 2: this compound at X mg/kg.
-
Group 3: this compound at 2X mg/kg.
-
Group 4: this compound at 4X mg/kg. (Note: Select doses based on literature or preliminary tolerability studies. A range of 10-100 mg/kg is often a reasonable starting point for RAF inhibitors).
-
-
Drug Administration: Administer vehicle or this compound orally (p.o.) once daily (QD).
-
Monitoring:
-
Measure tumor dimensions with calipers and animal body weights three times per week. Calculate tumor volume (Volume = 0.5 x Length x Width2).
-
Perform a detailed clinical observation for signs of toxicity, especially skin lesions, twice per week. Score skin lesions systematically.
-
-
Endpoint: Euthanize animals when tumors in the control group reach the maximum allowed size (e.g., 2000 mm3) or if toxicity endpoints are met.
-
Tissue Collection: Collect tumors for efficacy analysis. Collect skin samples (e.g., dorsal, ear) and other relevant organs for histopathological evaluation of hyperplasia.
Protocol 2: In Vivo Combination Study with a MEK Inhibitor
-
Study Design: Follow the same model setup as Protocol 1.
-
Group Allocation (n=8-10 mice/group):
-
Group 1: Vehicle control.
-
Group 2: this compound (at its determined Minimum Efficacious Dose from Protocol 1).
-
Group 3: MEK Inhibitor (e.g., Trametinib at a standard literature dose, such as 1 mg/kg).
-
Group 4: this compound + MEK Inhibitor.
-
-
Drug Administration: Administer all agents orally, once daily. If formulated in different vehicles, the control group should receive both vehicles.
-
Monitoring and Endpoint: Follow the same procedures as described in Protocol 1.
-
Analysis: Compare the anti-tumor efficacy (Tumor Growth Inhibition, TGI) and the incidence/severity of epithelial hyperplasia between the monotherapy and combination therapy groups.
Data Presentation Tables
Use the following templates to structure and present your quantitative data.
Table 1: Agerafenib Monotherapy Efficacy and Toxicity Summary
| Treatment Group (Dose, mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Hyperplasia Incidence (n/N) | Mean Hyperplasia Score (0-3) |
| Vehicle | N/A | ||||
| Agerafenib (X) | |||||
| Agerafenib (2X) | |||||
| Agerafenib (4X) |
Table 2: Combination Therapy Efficacy and Toxicity Summary
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Hyperplasia Incidence (n/N) | Mean Hyperplasia Score (0-3) |
| Vehicle | N/A | ||||
| Agerafenib | |||||
| MEK Inhibitor | |||||
| Agerafenib + MEK Inhibitor |
References
- 1. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development of BRAF plus MEK Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Agerafenib Hydrochloride & Cytochrome P450 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and evaluating the Cytochrome P450 (CYP450) inhibition profile of Agerafenib hydrochloride. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
Agerafenib is an orally available inhibitor of the v-raf murine sarcoma viral oncogene homolog B1 (B-raf), a serine/threonine protein kinase.[1][2][3] It specifically targets the mutated form of the B-raf kinase (V600E), which is prevalent in various human tumors.[1][3] By inhibiting this mutated kinase, Agerafenib blocks the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, thereby reducing the proliferation of cancer cells.[1][3]
Q2: Why is it crucial to determine the CYP450 inhibition profile of this compound?
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast majority of drugs.[4][5] Inhibition of these enzymes by a co-administered drug, such as Agerafenib, can lead to significant drug-drug interactions (DDIs).[5][6] Such interactions can alter the plasma concentrations of other medications, potentially leading to adverse effects or therapeutic failure.[5] Regulatory agencies like the FDA and EMA recommend evaluating the potential for CYP inhibition for new investigational drugs.[4]
Q3: What are the key human CYP450 isoforms to test for inhibition by this compound?
The primary CYP450 isoforms involved in the metabolism of most drugs, and therefore important to screen for inhibition, include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[4] These seven isoforms are responsible for the metabolism of a large proportion of clinically used drugs.
Q4: What is an IC50 value in the context of CYP450 inhibition?
The IC50 (half-maximal inhibitory concentration) value represents the concentration of a test compound (e.g., Agerafenib) required to inhibit 50% of the activity of a specific CYP450 enzyme.[4][5] It is a standard measure of the potency of a drug as a CYP450 inhibitor. A lower IC50 value indicates a more potent inhibitor.
Q5: How are IC50 values used to classify the inhibitory potential of a compound?
While specific thresholds can vary between different guidelines, a general classification of inhibitory potential based on IC50 values is as follows:
-
Strong inhibitor: IC50 < 1 µM
-
Moderate inhibitor: 1 µM < IC50 < 10 µM
-
Weak or no inhibitor: IC50 > 10 µM[7]
Experimental Protocols & Troubleshooting Guides
Protocol: In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines the steps to determine the IC50 values of this compound for major CYP450 isoforms using human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP450 isoform probe substrates (see Table 1)
-
Specific positive control inhibitors (see Table 1)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound to cover a range of concentrations (e.g., 0.1, 0.25, 1, 2.5, 10, 25 µM).[4]
-
Prepare working solutions of probe substrates and positive control inhibitors.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the human liver microsomes, this compound (at each concentration), and the specific probe substrate in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specific duration (e.g., 10-60 minutes), ensuring that the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Data Analysis:
-
Determine the rate of metabolite formation at each concentration of this compound.
-
Calculate the percent inhibition relative to the vehicle control (no Agerafenib).
-
Plot the percent inhibition against the logarithm of the Agerafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Commonly Used Probe Substrates and Inhibitors for Key CYP450 Isoforms
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Montelukast |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |
| CYP3A4 | Testosterone | 6β-hydroxytestosterone | Ketoconazole |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Inconsistent incubation times or temperatures- Poor mixing of reagents | - Use calibrated pipettes and proper pipetting techniques.- Ensure consistent timing for all steps.- Gently vortex or mix solutions thoroughly. |
| No or very low metabolite formation | - Inactive enzyme (microsomes)- Degraded NADPH or probe substrate- Incorrect buffer pH | - Use a new lot of microsomes and verify their activity with a positive control.- Prepare fresh NADPH and substrate solutions.- Confirm the pH of the buffer is 7.4. |
| Poor IC50 curve fit | - Inappropriate concentration range of Agerafenib- Compound solubility issues at high concentrations- Non-specific binding to the plate or proteins | - Perform a wider range of concentrations in a preliminary experiment to identify the optimal range.- Check the solubility of Agerafenib in the final incubation mixture. If low, consider using a lower starting concentration or a different solvent.- Use low-binding plates. |
| Unexpectedly potent inhibition across all isoforms | - The compound may be a non-specific inhibitor.- The compound may be precipitating at higher concentrations, physically entrapping the enzyme. | - Visually inspect the wells for precipitation.- Consider performing mechanism-based inhibition studies to understand the nature of the inhibition. |
Data Presentation
Table 2: Example CYP450 Inhibition Profile for this compound (IC50 in µM)
This table is a template. The user should replace the example data with their experimental results.
| CYP Isoform | This compound IC50 (µM) | Positive Control IC50 (µM) | Interpretation |
| CYP1A2 | [Insert experimental value] | [Insert experimental value] | [e.g., Weak Inhibitor] |
| CYP2B6 | [Insert experimental value] | [Insert experimental value] | [e.g., Moderate Inhibitor] |
| CYP2C8 | [Insert experimental value] | [Insert experimental value] | [e.g., Weak Inhibitor] |
| CYP2C9 | [Insert experimental value] | [Insert experimental value] | [e.g., Strong Inhibitor] |
| CYP2C19 | [Insert experimental value] | [Insert experimental value] | [e.g., Weak Inhibitor] |
| CYP2D6 | [Insert experimental value] | [Insert experimental value] | [e.g., No Inhibition] |
| CYP3A4 | [Insert experimental value] | [Insert experimental value] | [e.g., Strong Inhibitor] |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro CYP450 inhibition assay.
Drug Metabolism Pathway
Caption: General role of CYP450 in drug metabolism and inhibition.
References
- 1. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Agerafenib - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Agerafenib Hydrochloride and Secondary Malignancies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for Agerafenib hydrochloride to induce secondary malignancies. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: Is there any direct clinical evidence linking this compound to secondary malignancies?
Currently, there is no direct clinical evidence or published literature that establishes a definitive link between this compound and the induction of secondary malignancies. Agerafenib is a potent and selective inhibitor of the BRAF V600E kinase.[1][2][3] Long-term safety data from extensive clinical trials are still being gathered to fully characterize its safety profile. As with any targeted cancer therapy, ongoing vigilance and research are crucial.
Q2: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the BRAF V600E mutated protein.[1][2][3] In normal cellular signaling, the RAS-RAF-MEK-ERK pathway plays a critical role in cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth. Agerafenib selectively binds to the mutated BRAF kinase, inhibiting its activity and downstream signaling, thereby suppressing tumor cell proliferation.[2][3]
Q3: What are the theoretical concerns regarding kinase inhibitors and secondary malignancies?
While targeted therapies like Agerafenib are designed for specificity, there are theoretical concerns regarding the potential for long-term side effects, including secondary malignancies. These concerns stem from several factors:
-
Off-target effects: Kinase inhibitors can sometimes inhibit other kinases besides their intended target, potentially leading to unforeseen biological consequences.
-
Paradoxical activation: In some contexts, inhibition of one pathway can lead to the compensatory activation of other signaling pathways that may promote cell survival and proliferation.
-
Clonal selection: The therapeutic pressure exerted by a targeted agent could select for pre-existing clones with different mutations, potentially leading to the emergence of a new malignancy.
-
Immunomodulatory effects: Some kinase inhibitors can modulate the immune system, which could theoretically impact immune surveillance of nascent cancer cells.
Q4: What are the common adverse events associated with multi-kinase inhibitors?
Multi-kinase inhibitors as a class are associated with a range of adverse events, although the specific profile varies between drugs. Commonly reported adverse effects include fatigue, diarrhea, hypertension, hand-foot skin reaction, and nausea.[4][5][6] While these are generally manageable, long-term toxicities are an area of active investigation for all new targeted therapies.[7]
Troubleshooting Experimental Findings
Scenario 1: Unexpected cellular proliferation in non-BRAF V600E cell lines treated with Agerafenib.
-
Possible Cause: Off-target effects of Agerafenib on other kinases promoting growth in that specific cell type.
-
Troubleshooting Steps:
-
Kinome Profiling: Perform a comprehensive kinome scan to identify other potential kinase targets of Agerafenib in the affected cell line.
-
Pathway Analysis: Conduct phosphoproteomics or Western blot analysis to determine which signaling pathways are unexpectedly activated.
-
Dose-Response Analysis: Determine if the proliferative effect is dose-dependent and occurs at clinically relevant concentrations.
-
Scenario 2: Observation of genetic instability (e.g., increased micronuclei formation) in long-term Agerafenib treatment of in vitro models.
-
Possible Cause: Potential for genotoxicity, either through direct DNA damage or indirect mechanisms affecting DNA repair or chromosome segregation.
-
Troubleshooting Steps:
-
Standard Genotoxicity Assays: Conduct a battery of genotoxicity tests as outlined in the experimental protocols section below.
-
DNA Damage Response Pathway Analysis: Investigate the activation of key DNA damage response proteins (e.g., γH2AX, ATM, ATR) via Western blotting or immunofluorescence.
-
Cell Cycle Analysis: Perform flow cytometry to assess for any cell cycle perturbations that might contribute to genetic instability.
-
Quantitative Data Summary
Currently, there is no quantitative data available specifically for this compound and the incidence of secondary malignancies. The following table provides a general overview of adverse events observed with multi-kinase inhibitors, which can serve as a contextual reference for researchers.
| Adverse Event (Grade ≥3) | Typical Incidence with Multi-Kinase Inhibitors |
| Hypertension | 5-15% |
| Diarrhea | 5-10% |
| Hand-Foot Skin Reaction | 10-20% |
| Fatigue | 5-10% |
Note: This data is generalized from studies on various multi-kinase inhibitors and may not be representative of this compound's specific safety profile.
Experimental Protocols
1. In Vitro Genotoxicity Assessment
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Objective: To assess the mutagenic potential of Agerafenib by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
-
Methodology:
-
Prepare various concentrations of this compound.
-
Incubate the compound with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix).
-
Plate the treated bacteria on a minimal agar medium.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies and compare to solvent controls. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.[8]
-
-
-
In Vitro Micronucleus Assay:
-
Objective: To detect chromosomal damage by quantifying the formation of micronuclei in cultured mammalian cells.
-
Methodology:
-
Treat a suitable mammalian cell line (e.g., TK6, CHO) with a range of Agerafenib concentrations.
-
Include appropriate positive and negative controls.
-
After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.
-
Harvest, fix, and stain the cells with a DNA-specific dye (e.g., DAPI).
-
Score the frequency of micronuclei in binucleated cells using fluorescence microscopy.
-
-
2. In Vivo Genotoxicity Assessment
-
Rodent Bone Marrow Micronucleus Assay:
-
Objective: To evaluate the potential of Agerafenib to induce chromosomal damage in a whole-animal model.
-
Methodology:
-
Administer this compound to rodents (typically mice or rats) via a clinically relevant route.
-
Include vehicle and positive control groups.
-
Collect bone marrow at appropriate time points after the final dose.
-
Prepare bone marrow smears on microscope slides.
-
Stain the slides to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Quantify the frequency of micronucleated PCEs. A significant increase compared to the vehicle control indicates in vivo genotoxicity.
-
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Standard genotoxicity testing workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Therapeutic effects and associated adverse events of multikinase inhibitors in metastatic renal cell carcinoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adverse effects of sorafenib in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse events risk associated with regorafenib in the treatment of advanced solid tumors: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Outcomes and Persistent Toxicities Following BRAF/MEK Inhibitor Therapy for Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotoxicity of the cancer chemopreventive drug candidates CP-31398, SHetA2, and phospho-ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Agerafenib Hydrochloride vs. Vemurafenib: A Comparative Analysis for BRAF V600E Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of agerafenib hydrochloride and vemurafenib, two small molecule inhibitors targeting the BRAF V600E mutation prevalent in metastatic melanoma. While vemurafenib is an established therapeutic, agerafenib has been evaluated in early-stage clinical trials. This document synthesizes available preclinical and clinical data to offer an objective performance comparison.
Executive Summary
Vemurafenib is a well-established BRAF inhibitor with proven efficacy in improving overall survival and progression-free survival in patients with BRAF V600E-mutated metastatic melanoma. In contrast, this compound, a potent preclinical BRAF V600E inhibitor, has demonstrated limited clinical activity in BRAF-mutant cancers in its early clinical trials. This guide presents the available data for a side-by-side comparison.
Mechanism of Action
Both agerafenib and vemurafenib are potent inhibitors of the BRAF V600E mutant kinase. The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation and survival in melanoma. By inhibiting the mutated BRAF protein, these drugs aim to block this signaling cascade and induce tumor cell apoptosis.
Agerafenib (also known as CEP-32496 and RXDX-105) is a multi-kinase inhibitor that targets BRAF V600E, wild-type BRAF, and c-Raf, as well as other kinases such as RET.[1][2] Preclinical studies have shown its high binding affinity for BRAF V600E.[1]
Vemurafenib is a selective inhibitor of the BRAF V600E mutation.[3] Its approval marked a significant advancement in the targeted therapy of melanoma.
Preclinical Data Comparison
Agerafenib has demonstrated potent inhibition of BRAF V600E in preclinical models.
| Parameter | Agerafenib (CEP-32496) | Vemurafenib |
| Binding Affinity (Kd) for BRAF V600E | 14 nM[1] | 31 nM |
| Cellular Potency (IC50 in A375 cells) | 78 nM (pMEK inhibition)[1] | Not directly comparable |
| In Vivo Efficacy | Tumor stasis and regression in BRAF V600E melanoma and colon carcinoma xenografts (30-100 mg/kg, twice daily)[4] | Well-established tumor regression in xenograft models |
Clinical Efficacy Comparison
Vemurafenib
Vemurafenib has undergone extensive clinical testing, with pivotal Phase II and III trials establishing its efficacy in BRAF V600E-mutated melanoma.
Table 1: Clinical Efficacy of Vemurafenib in BRAF V600E Melanoma
| Clinical Trial | Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| BRIM-2 (Phase II) [5] | Vemurafenib (previously treated patients) | 132 | 52.3% | 6.2 months | 15.9 months[3] |
| BRIM-3 (Phase III) [6][7] | Vemurafenib (treatment-naive) | 337 | 48.4% | 6.9 months | 13.6 months |
| BRIM-3 (Phase III) [6][7] | Dacarbazine (treatment-naive) | 338 | 5.5% | 1.6 months | 10.3 months |
This compound
Agerafenib has been evaluated in a Phase 1/1b clinical trial (NCT01877811) in patients with advanced solid tumors. While showing some anti-tumor activity, particularly in RET-fusion positive cancers, its efficacy in BRAF-mutant cancers, including melanoma, appears limited based on available data.
A publication on the Phase 1/1b trial of RXDX-105 (agerafenib) reported that in the dose-escalation phase, which included 55 patients with various advanced solid tumors, there were 2 partial responses (4%) and 20 patients with stable disease (36%).[8] One durable partial response was noted, and disease shrinkage was observed in three other patients. One of these patients with stable disease for over two years had BRAF V600E-mutant papillary thyroid cancer.[9]
Table 2: Publicly Available Clinical Data for Agerafenib in BRAF-Mutant Cancers
| Clinical Trial | Patient Population | Number of Patients | Efficacy Results |
| Phase 1/1b (NCT01877811) [8] | BRAF V600E-mutant NSCLC and Colorectal Cancer | 16 | No responses observed |
Experimental Protocols
Vemurafenib Clinical Trials (BRIM-2 & BRIM-3)
-
BRIM-2 Study Design: A Phase II, single-arm, multicenter study in 132 patients with previously treated BRAF V600E mutation-positive metastatic melanoma. Patients received vemurafenib 960 mg orally twice daily. The primary endpoint was the overall response rate.[5]
-
BRIM-3 Study Design: A Phase III, randomized, open-label, multicenter trial comparing vemurafenib with dacarbazine in 675 treatment-naive patients with BRAF V600E mutation-positive metastatic melanoma. Patients were randomized to receive either vemurafenib (960 mg orally twice daily) or dacarbazine (1000 mg/m² intravenously every 3 weeks). Co-primary endpoints were overall survival and progression-free survival.[6][7]
Agerafenib Preclinical Studies
-
In Vitro Kinase Assay: The binding affinity (Kd) of agerafenib to BRAF V600E was determined using in vitro binding assays.[1]
-
Cellular Proliferation Assay: The effect of agerafenib on the proliferation of the BRAF V600E-mutant human melanoma cell line A375 was assessed. Cells were treated with varying concentrations of agerafenib, and the inhibition of MEK phosphorylation (a downstream target of BRAF) was measured to determine the IC50.[1]
-
Xenograft Models: The in vivo efficacy of agerafenib was evaluated in nude mice bearing xenografts of human BRAF V600E-mutant melanoma or colon carcinoma cells. Tumor growth inhibition was measured following oral administration of the compound.[4]
Conclusion
Vemurafenib remains a standard-of-care for the first-line treatment of BRAF V600E-mutated metastatic melanoma, with a robust body of clinical evidence supporting its efficacy. This compound, while demonstrating potent preclinical activity against BRAF V600E, has not shown a clinical response in BRAF-mutant cancers in the publicly available results from its early-phase clinical trial. Further clinical development would be necessary to establish any potential role for agerafenib in the treatment of BRAF V600E melanoma. For researchers and drug development professionals, the disparity between the preclinical promise and clinical outcome of agerafenib underscores the complexities of translating in vitro and in vivo findings to successful patient therapies.
References
- 1. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapy Detail [ckb.genomenon.com:443]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Pharmacokinetic Evaluation of [11C]CEP-32496 in Nude Mice Bearing BRAFV600E Mutation-Induced Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase III randomized, open-label, multicenter trial (BRIM3) comparing BRAF inhibitor vemurafenib with dacarbazine (DTIC) in patients with <sup>V600E</sup>BRAF-mutated melanoma. - ASCO [asco.org]
- 8. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Agerafenib vs. Encorafenib: A Comparative Guide for BRAF-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two BRAF inhibitors, Agerafenib (formerly CEP-32496) and Encorafenib, for the treatment of BRAF-mutant cancers. The information is intended for an audience with a background in oncology and drug development, summarizing key preclinical and clinical data to inform research and development decisions.
Mechanism of Action
Both Agerafenib and Encorafenib are potent small-molecule inhibitors of BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1] Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[2][3]
Encorafenib is a highly selective inhibitor of BRAF V600E.[4] It binds to the ATP-binding site of the mutated BRAF protein, effectively blocking its kinase activity and downstream signaling to MEK and ERK.[5] A notable feature of encorafenib is its long dissociation half-life from the BRAF V600E kinase, which is significantly longer than other approved BRAF inhibitors like vemurafenib and dabrafenib.[6] This prolonged target engagement may contribute to its sustained inhibition of the MAPK pathway.
Agerafenib is also a potent inhibitor of the BRAF V600E mutant kinase.[7] In addition to BRAF V600E, it demonstrates inhibitory activity against wild-type BRAF and c-Raf.[8] Its mechanism involves blocking the phosphorylation of MEK, thereby inhibiting the downstream MAPK signaling cascade.[7] Preclinical studies have shown its selectivity for BRAF-mutant cancer cells over wild-type cells.[7]
Below is a diagram illustrating the mechanism of action of BRAF inhibitors within the MAPK/ERK signaling pathway.
Preclinical Data Comparison
The following tables summarize the available preclinical data for Agerafenib and Encorafenib, focusing on their in vitro kinase inhibitory activity and their effects on the proliferation of BRAF-mutant cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 / Kd | Reference(s) |
| Agerafenib | BRAF V600E | Binding Assay | Kd = 14 nM | [7][8] |
| Wild-type BRAF | Binding Assay | Kd = 36 nM | [8] | |
| c-Raf | Binding Assay | Kd = 39 nM | [8] | |
| RET | Kinase Assay | IC50 = 0.33 nM | [9] | |
| VEGFR2 | Kinase Assay | IC50 = 257 nM | [9] | |
| Encorafenib | BRAF V600E | Cell-free Assay | IC50 = 0.35 nM | [10] |
| Wild-type BRAF | Cell-free Assay | IC50 = 0.47 nM | [10] | |
| c-Raf | Cell-free Assay | IC50 = 0.3 nM | [10] |
Table 2: In Vitro Cell Proliferation Inhibition
| Compound | Cell Line | BRAF Status | IC50 / EC50 | Reference(s) |
| Agerafenib | A375 (Melanoma) | V600E | EC50 = 78 nM | [7][8] |
| Colo-205 (Colorectal) | V600E | IC50 = 60 nM (pMEK) | [7] | |
| Encorafenib | A375 (Melanoma) | V600E | Data not specified | [6] |
| BRAF V600E mutant melanoma models | V600E | Suppressed proliferation | [6] |
Clinical Data Comparison
Direct head-to-head clinical trials comparing Agerafenib and Encorafenib have not been conducted. However, data from their respective clinical development programs are presented below.
Encorafenib Clinical Data
Encorafenib, in combination with the MEK inhibitor binimetinib, has been extensively studied in the Phase III COLUMBUS trial for BRAF V600-mutant melanoma.[11]
Table 3: Efficacy of Encorafenib plus Binimetinib in BRAF V600-Mutant Melanoma (COLUMBUS Trial - Part 1)
| Endpoint | Encorafenib + Binimetinib (n=192) | Vemurafenib (n=191) | Encorafenib (n=194) | Reference(s) |
| Median Progression-Free Survival (PFS) | 14.9 months | 7.3 months | 9.6 months | [11][12] |
| 5-Year PFS Rate | 23% | 10% | 13% | [10][13] |
| Median Overall Survival (OS) | 33.6 months | 16.9 months | 23.5 months | [12] |
| 5-Year OS Rate | 35% | 21% | 28% | [10][13] |
| Objective Response Rate (ORR) | 64% | 40% | 52% | [12] |
| Complete Response (CR) | 13% | 6% | 7% | [12] |
Agerafenib Clinical Data
Agerafenib has undergone Phase I/Ib clinical evaluation. A study in patients with advanced solid tumors, including those with RET and BRAF mutations, has provided initial clinical data.
Table 4: Efficacy of Agerafenib in a Phase Ib Study
| Patient Population | N | Objective Response Rate (ORR) | Reference(s) |
| RET inhibitor-naïve NSCLC | - | 19% | [9] |
Note: Detailed response data for BRAF-mutant specific cohorts from Agerafenib trials is limited in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of BRAF inhibitors.
In Vitro BRAF Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the BRAF kinase.
Protocol Summary:
-
Recombinant BRAF V600E kinase is incubated with the test compound at various concentrations.
-
A substrate, such as MEK, and ATP are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 37°C).[14]
-
The level of substrate phosphorylation is quantified, typically using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay like Kinase-Glo®.[14]
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Tumor Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor activity of a compound in a living organism.
Protocol Summary:
-
Human cancer cells with a BRAF V600E mutation (e.g., A375 melanoma or Colo-205 colorectal cancer cells) are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[6][8]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.[6]
-
The test compound (e.g., Agerafenib or Encorafenib) is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.[6][8]
-
Tumor volume is measured regularly using calipers.[6]
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated MEK and ERK, to confirm target engagement.[8]
The following diagram illustrates a general workflow for a preclinical xenograft study.
Summary and Conclusion
Both Agerafenib and Encorafenib are potent inhibitors of the BRAF V600E kinase, a critical driver in several cancers.
Encorafenib has a well-established clinical profile, particularly in combination with binimetinib, demonstrating significant improvements in progression-free and overall survival in patients with BRAF V600-mutant melanoma. Its long dissociation half-life is a distinguishing pharmacokinetic feature.
Agerafenib has shown promise in preclinical studies, with potent inhibition of BRAF V600E and in vivo anti-tumor activity. Early clinical data suggest it has activity in solid tumors, including those with RET alterations, though its clinical development specifically for BRAF-mutant cancers is less mature compared to encorafenib.
The lack of direct comparative trials makes a definitive statement on the superiority of one agent over the other challenging. The choice between these or other BRAF inhibitors in a clinical or research setting would depend on a variety of factors, including the specific cancer type, the patient's prior treatment history, the combination therapy strategy, and the evolving landscape of resistance mechanisms. The data presented in this guide are intended to provide a solid foundation for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical discovery and clinical development of encorafenib for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. f.oaes.cc [f.oaes.cc]
- 9. ascopubs.org [ascopubs.org]
- 10. Array BioPharma and Pierre Fabre Announce COLUMBUS Phase 3 Study of Encorafenib plus Binimetinib For BRAF-Mutant Melanoma Met Primary Endpoint [prnewswire.com]
- 11. COLUMBUS 7-year update: A randomized, open-label, phase III trial of encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF V600E/K-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head In Vitro Comparison: CEP-32496 Versus PLX4032 (Vemurafenib)
In the landscape of targeted cancer therapies, particularly for melanomas harboring the BRAF V600E mutation, small molecule inhibitors have emerged as a cornerstone of treatment. This guide provides a detailed in vitro comparison of two such inhibitors: CEP-32496 and PLX4032 (vemurafenib). The following sections present a comprehensive analysis of their biochemical and cellular activities, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Biochemical Potency and Selectivity
Both CEP-32496 and vemurafenib are potent inhibitors of the BRAF V600E mutant kinase. However, their selectivity profiles across the kinome and against wild-type BRAF and other related kinases show notable distinctions.
Table 1: Comparative Biochemical Activity of CEP-32496 and Vemurafenib
| Target Kinase | CEP-32496 | PLX4032 (Vemurafenib) |
| BRAF V600E | Kd: 14 nM[1][2][3] | IC50: 31 nM[4][5][6] |
| Wild-Type BRAF | Kd: 36 nM[7] | IC50: 100 nM[4][8] |
| c-RAF (CRAF) | Kd: 39 nM[7] | IC50: 48 nM[4][5][6] |
| Other Potent Targets (Kd or IC50 < 50 nM) | Abl-1, c-Kit, RET, PDGFRβ, VEGFR2[7] | ACK1, KHS1, SRMS[4] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of potency, where a lower value indicates higher potency.
CEP-32496 demonstrates high binding affinity for both the BRAF V600E mutant and wild-type BRAF, as well as c-RAF.[1][7] In contrast, vemurafenib exhibits a greater selectivity for BRAF V600E over wild-type BRAF in enzymatic assays.[4] While CEP-32496 has a broader multi-kinase binding profile, including activity against other cancer-relevant targets like c-Kit and RET, it shows selective cellular cytotoxicity for BRAF V600E-mutant cells.[1][2]
Cellular Activity and Proliferation
The in vitro efficacy of these inhibitors is further elucidated by their effects on cancer cell lines with different BRAF mutation statuses. Both compounds effectively inhibit the proliferation of BRAF V600E-mutant cell lines.
Table 2: Comparative Cellular Activity of CEP-32496 and Vemurafenib
| Cell Line (BRAF Status) | CEP-32496 (IC50/EC50) | PLX4032 (Vemurafenib) (IC50) |
| A375 (V600E) | 78 nM (pMEK)[1][2][3], 78 nM (proliferation)[7][9] | 20 nM - 1 µM (proliferation)[4] |
| Colo-205 (V600E) | 60 nM (pMEK)[1][2][3] | Not explicitly stated in provided results |
| SK-MEL-28 (V600E) | Cytotoxic[1] | 20 nM - 1 µM (proliferation)[4] |
| HT-144 (V600E) | Cytotoxic[1] | Not explicitly stated in provided results |
| Colo-679 (V600E) | Cytotoxic[1] | Not explicitly stated in provided results |
| Wild-Type BRAF Cell Lines | 15- to 85-fold less cytotoxic[1] | Ineffective in inhibiting proliferation[10] |
CEP-32496 demonstrates selective cytotoxicity against a panel of BRAF V600E mutant cell lines, with significantly less effect on wild-type BRAF cells.[1] Similarly, vemurafenib's inhibitory effect is dependent on the BRAF mutational status, potently inhibiting cell lines with V600 mutations.[4]
Signaling Pathway Inhibition
Both CEP-32496 and vemurafenib exert their anti-proliferative effects by inhibiting the MAPK/ERK signaling pathway, which is constitutively activated by the BRAF V600E mutation. This is evidenced by the inhibition of MEK and ERK phosphorylation, downstream targets of BRAF.
Caption: MAPK/ERK signaling pathway with points of inhibition.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize inhibitors like CEP-32496 and vemurafenib.
Kinase Binding Assay (e.g., Ambit KinomeScan)
This assay quantifies the binding affinity of a test compound to a large panel of kinases.
-
Kinase Preparation: Kinases are typically expressed in HEK-293 cells or displayed on T7 phage and tagged with DNA.[7]
-
Binding Reaction: The test compound (e.g., CEP-32496) is incubated with the individual kinases at room temperature for a specified time (e.g., 1 hour).[7]
-
Quantification: The fraction of kinase not bound to the test compound is determined by capturing it with an immobilized affinity ligand. The amount of bound kinase is then quantified using quantitative PCR (qPCR).[7]
-
Data Analysis: The dissociation constant (Kd) is calculated from the dose-response curve.
Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of a kinase.
-
Reaction Mixture: The reaction typically includes the purified kinase (e.g., BRAF V600E, wild-type BRAF, c-RAF), a substrate (e.g., biotinylated-BAD protein), and ATP.[4]
-
Compound Incubation: The test compound (e.g., vemurafenib) at various concentrations is added to the reaction mixture.
-
Phosphorylation Measurement: The level of substrate phosphorylation is measured. This can be done using methods like AlphaScreen, where a signal is generated upon phosphorylation. The assay is stopped, and components for signal detection are added, including a phospho-specific antibody and streptavidin-coated donor beads.[4]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Phosphorylation Assay (pMEK Inhibition)
This assay assesses the ability of a compound to inhibit the phosphorylation of a downstream target within a cellular context.
-
Cell Culture: BRAF V600E mutant cell lines (e.g., A375, Colo-205) are cultured in low serum conditions (e.g., 0.5% FBS).[1]
-
Compound Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., CEP-32496) for a defined period (e.g., 2 hours).[11]
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting or ELISA: The levels of phosphorylated MEK (pMEK) and total MEK are measured using specific antibodies.
-
Data Analysis: The IC50 for pMEK inhibition is calculated based on the reduction of the pMEK signal relative to the total MEK signal across different compound concentrations.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Blue)
This assay determines the effect of a compound on cell growth and viability.
-
Cell Seeding: Cells are plated in 96-well plates at a specific density (e.g., 1000-5000 cells/well).[4]
-
Compound Addition: After allowing the cells to adhere (e.g., 24 hours), the test compound is added at various concentrations.[4]
-
Incubation: The plates are incubated for an extended period (e.g., 6 days).[4]
-
Viability Measurement: A viability reagent (e.g., MTT or resazurin) is added to the wells. The conversion of this reagent by metabolically active cells results in a colorimetric or fluorescent signal that is proportional to the number of viable cells.
-
Data Analysis: The percentage of inhibition is calculated, and the EC50 or IC50 value is determined from the dose-response curve.
Caption: In vitro inhibitor evaluation workflow.
Conclusion
Both CEP-32496 and vemurafenib are potent in vitro inhibitors of the BRAF V600E kinase, demonstrating significant anti-proliferative effects in mutant cell lines. Vemurafenib shows greater selectivity for the BRAF V600E mutant over wild-type BRAF in biochemical assays. Conversely, CEP-32496 exhibits a broader kinase inhibition profile, which could have implications for both efficacy and off-target effects. The choice between these or similar inhibitors for further research and development would depend on the specific therapeutic strategy, considering factors such as the desired selectivity profile and the potential for activity against other relevant cancer targets. The provided data and protocols offer a foundational guide for such comparative assessments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vemurafenib (PLX4032) - Creative Enzymes [creative-enzymes.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
A Preclinical Comparative Analysis of RXDX-105 and Dabrafenib (GSK2118436)
In the landscape of targeted cancer therapies, small molecule kinase inhibitors have revolutionized treatment paradigms for various malignancies. This guide provides a detailed preclinical comparison of two such inhibitors: RXDX-105, a multi-kinase inhibitor, and dabrafenib (GSK2118436), a selective BRAF inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective mechanisms of action, potency, and potential therapeutic applications based on available preclinical data.
Kinase Inhibition Profile
RXDX-105 is characterized as a multi-kinase inhibitor with potent activity against RET and BRAF kinases.[1][2] In contrast, dabrafenib is a highly potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant form.[3][4][5]
| Target Kinase | RXDX-105 IC50 (nM) | Dabrafenib (GSK2118436) IC50 (nM) |
| BRAFV600E | Subnanomolar to low nanomolar[2] | 0.8[5] |
| Wild-type BRAF | Active[6] | 3.2[5] |
| CRAF | Data not available | 5[5] |
| RET (Wild-type) | Low to subnanomolar[2] | Data not available |
| RET Fusions (CCDC6, NCOA4, PRKAR1A) | Low to subnanomolar[2] | Data not available |
| RETM918T | Low to subnanomolar[2] | Data not available |
| VEGFR2/KDR | Spared (approx. 800-fold selectivity vs. RET)[2] | Data not available |
| ALK5 | Data not available | Significant activity (<100-fold selectivity)[7] |
| NEK9 | Data not available | Potent inhibition (single-digit nanomolar)[8] |
| CDK16 | Data not available | Potent inhibition[8] |
In Vitro Cellular Assays
Both RXDX-105 and dabrafenib have demonstrated significant anti-proliferative effects in various cancer cell lines, albeit through targeting different primary kinases.
RXDX-105
In neuroblastoma cell lines, RXDX-105 treatment led to a significant decrease in cell viability and proliferation.[1] Mechanistically, it induced both apoptosis, as evidenced by increased caspase and PARP cleavage, and cell cycle arrest at the G0/G1 phase.[1][9] Furthermore, RXDX-105 inhibited the phosphorylation of RET, MEK, and ERK in these cells.[1] In cell lines with RET rearrangements (CCDC6-RET) or mutations (RET C634W), RXDX-105 demonstrated dose-dependent inhibition of proliferation and downstream signaling pathways.[2]
Dabrafenib
Dabrafenib has shown potent and selective inhibition of cell proliferation in BRAFV600E-mutant melanoma cell lines such as A375P and SKMEL28, with IC50 values in the low nanomolar range.[7][10] This inhibition of cell growth is a result of decreased MEK and ERK phosphorylation, leading to an initial G1 cell cycle arrest followed by apoptosis.[3][4][11] Interestingly, dabrafenib has also been shown to inhibit the growth of NRAS- and KRAS-mutant cancer cell lines, an effect attributed to its inhibition of other kinases like NEK9 and CDK16.[8]
| Assay | RXDX-105 | Dabrafenib (GSK2118436) |
| Cell Lines | Neuroblastoma, RET-rearranged and mutant cell lines[1][2] | BRAFV600E melanoma (e.g., A375P, SKMEL28), colorectal carcinoma (Colo205), NRAS/KRAS mutant cell lines[7][8][10] |
| Effect on Proliferation | Significant decrease[1] | Potent inhibition[3][10] |
| Mechanism of Action | Apoptosis induction, G0/G1 cell cycle arrest[1][9] | G1 cell cycle arrest, apoptosis[3][4][11] |
| Signaling Pathway Inhibition | Inhibition of RET, MEK, and ERK phosphorylation[1] | Inhibition of MEK and ERK phosphorylation[3][4][11] |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have been instrumental in evaluating the in vivo efficacy of both RXDX-105 and dabrafenib.
RXDX-105
In neuroblastoma xenograft models, treatment with RXDX-105 resulted in a significant reduction in tumor growth and vascularity.[1] Consistent with in vitro findings, this was accompanied by the inhibition of RET, MEK, and ERK phosphorylation within the tumors.[1] Significant tumor growth inhibition was also observed in xenografts harboring CCDC6-RET, NCOA4-RET, and KIF5B-RET rearrangements, with associated inhibition of p-ERK, p-AKT, and p-PLCγ.[2]
Dabrafenib
Orally administered dabrafenib has demonstrated dose-dependent tumor growth inhibition in human melanoma xenograft models containing the BRAFV600E mutation.[3][4][10][12] In some cases, complete tumor regression was observed at higher doses.[10] The anti-tumor activity was correlated with the inhibition of ERK activation, downregulation of the proliferation marker Ki67, and upregulation of the cell cycle inhibitor p27 in the tumor tissue.[3][4][11]
| Xenograft Model | RXDX-105 | Dabrafenib (GSK2118436) |
| Tumor Types | Neuroblastoma, RET-rearranged solid tumors[1][2] | BRAFV600E human melanoma[3][4][10] |
| Administration Route | Not specified | Oral[3][10] |
| Effect on Tumor Growth | Significant inhibition[1][2] | Dose-dependent inhibition, complete regression at high doses[10][12] |
| Pharmacodynamic Effects | Inhibition of RET, MEK, and ERK phosphorylation[1] | Inhibition of ERK activation, decreased Ki67, increased p27[3][4][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: RXDX-105 Signaling Pathway Inhibition.
Caption: Dabrafenib Signaling Pathway Inhibition.
References
- 1. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of RXDX-105 in Multiple Cancer Types with RET Rearrangements or Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 12. journals.plos.org [journals.plos.org]
A Comparative Analysis of Kinase Inhibition: Agerafenib Hydrochloride vs. Sorafenib
For Immediate Release
This guide provides a detailed comparison of the kinase inhibitory profiles of two prominent targeted cancer therapies: agerafenib hydrochloride and sorafenib. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, quantitative inhibitory activities, and the experimental methodologies used to determine their efficacy.
Introduction
This compound (also known as CEP-32496) and sorafenib are both orally available multi-kinase inhibitors that play crucial roles in cancer therapy by targeting key signaling pathways involved in tumor cell proliferation and angiogenesis. While both drugs inhibit serine/threonine and receptor tyrosine kinases, their selectivity and potency against specific targets differ significantly, leading to distinct clinical applications and efficacy profiles.
Mechanism of Action and Signaling Pathways
Sorafenib is a broad-spectrum kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, as well as various receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR.[1] Its dual mechanism of action allows it to simultaneously inhibit tumor cell proliferation and the formation of new blood vessels that supply tumors.
Agerafenib, on the other hand, is a potent and selective inhibitor of the mutated BRAF V600E kinase, a common driver mutation in several cancers, including melanoma.[2][3][4] By specifically targeting this mutated protein, agerafenib effectively shuts down the constitutively active RAF/MEK/ERK pathway in cancer cells harboring this mutation. While highly selective for BRAF V600E, agerafenib also exhibits activity against other kinases at higher concentrations.
Below is a diagram illustrating the primary signaling pathways targeted by both agerafenib and sorafenib.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of this compound and sorafenib against a panel of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, are compiled from various publicly available sources. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: Inhibitory Activity of this compound (CEP-32496)
| Target Kinase | IC50 (nM) | Kd (nM) | Experimental Context |
| BRAF V600E | 60 - 78 | 14 | pMEK inhibition in Colo-205 and A375 cells; In vitro binding assay.[3][4] |
| Wild-type BRAF | - | 36 | In vitro binding assay.[5] |
| c-Raf | - | 39 | In vitro binding assay.[5] |
| c-Kit | - | 2 | In vitro binding assay.[5] |
| PDGFRβ | - | 2 | In vitro binding assay.[5] |
| RET | - | 2 | In vitro binding assay.[5] |
| Abl1 | - | 3 | In vitro binding assay.[5] |
Table 2: Inhibitory Activity of Sorafenib
| Target Kinase | IC50 (nM) | Experimental Context |
| Raf-1 | 6 | Cell-free assay.[1] |
| Wild-type B-Raf | 22 | Cell-free assay.[1] |
| BRAF V600E | 38 | Cell-free assay.[1] |
| VEGFR-1 | 26 | - |
| VEGFR-2 | 90 | Cell-free assay.[1] |
| VEGFR-3 | 20 | Cell-free assay.[1] |
| PDGFR-β | 57 | Cell-free assay.[1] |
| Flt-3 | 58 - 59 | Cell-free assay.[1] |
| c-KIT | 68 | Cell-free assay.[1] |
| FGFR-1 | 580 | Cell-free assay.[1] |
| RET | 43 | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of kinase inhibition data. Below are generalized protocols based on the available literature for the assays used to characterize agerafenib and sorafenib.
In Vitro Kinase Binding Assay (for Agerafenib Kd determination)
This assay quantifies the binding affinity of the inhibitor to its target kinase.
Protocol:
-
Kinase Preparation: Recombinant kinases are expressed in a suitable system (e.g., HEK-293 cells) and purified.[5]
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Binding Reaction: The kinase and the inhibitor are incubated together at room temperature for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.[5]
-
Separation of Bound and Unbound Kinase: The mixture is passed over a solid support with an immobilized affinity ligand that captures the unbound kinase.
-
Quantification: The amount of kinase bound to the inhibitor is determined, often using quantitative PCR (qPCR) if the kinase is tagged with DNA.[5]
-
Data Analysis: The dissociation constant (Kd) is calculated by fitting the binding data to a suitable model.
Cellular pMEK Inhibition Assay (for Agerafenib IC50 determination)
This assay measures the ability of an inhibitor to block the phosphorylation of MEK, a downstream target of RAF, in a cellular context.
Protocol:
-
Cell Culture: Human cancer cell lines with the BRAF V600E mutation (e.g., A375 melanoma or Colo-205 colorectal cancer cells) are cultured in appropriate media.[3][4]
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specific duration.
-
Cell Lysis: After incubation, the cells are lysed to release the cellular proteins.
-
pMEK Detection: The levels of phosphorylated MEK (pMEK) and total MEK in the cell lysates are quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Data Analysis: The IC50 value is determined by plotting the percentage of pMEK inhibition against the inhibitor concentration.
Cell-Free Kinase Assay (for Sorafenib IC50 determination)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagents: Purified recombinant kinase (e.g., Raf-1, VEGFR-2), a specific substrate (e.g., MEK-1 for Raf kinases), and ATP are prepared in an appropriate assay buffer.[1]
-
Compound Dilution: Sorafenib is prepared in a series of concentrations.
-
Kinase Reaction: The kinase, substrate, and sorafenib are mixed together. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a set time at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the sorafenib concentration to calculate the IC50 value.
Conclusion
This compound and sorafenib are both valuable tools in the arsenal against cancer, but their distinct kinase inhibition profiles dictate their clinical utility. Agerafenib demonstrates high potency and selectivity for the BRAF V600E mutant, making it a highly targeted therapy for specific patient populations. In contrast, sorafenib's broader spectrum of activity against kinases involved in both cell proliferation and angiogenesis provides a different therapeutic strategy. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to better understand, compare, and further investigate the therapeutic potential of these two important kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of RXDX-105 and Cabozantinib for the Treatment of RET-Fusion Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two tyrosine kinase inhibitors, RXDX-105 and cabozantinib, in the context of their efficacy against RET-fusion positive solid tumors. This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and visualizes the targeted signaling pathway.
Introduction
Rearranged during transfection (RET) gene fusions are oncogenic drivers in a subset of various cancers, most notably in non-small cell lung cancer (NSCLC) where they are present in 1-2% of cases.[1][2][3][4] These fusions lead to constitutive activation of the RET receptor tyrosine kinase, promoting cell proliferation and survival. The development of targeted therapies against RET has become a critical area of research. This guide focuses on a comparative analysis of RXDX-105 and cabozantinib, two multi-kinase inhibitors that have demonstrated activity against RET-driven malignancies.
RXDX-105 is an orally bioavailable, VEGFR-sparing, multi-kinase inhibitor with potent activity against RET.[1] It was specifically designed to minimize the inhibition of VEGFR2/KDR and VEGFR1/FLT, which is associated with certain toxicities.[1]
Cabozantinib is a multi-kinase inhibitor that targets several tyrosine kinases, including RET, MET, and VEGFR2.[2][5][6] Its broader spectrum of activity may offer advantages in overcoming resistance mechanisms but could also contribute to a different side effect profile.
Mechanism of Action and Targeted Signaling Pathway
Both RXDX-105 and cabozantinib are small molecule inhibitors that function by competing with ATP for the kinase domain of their target receptors, thereby inhibiting autophosphorylation and downstream signaling. The primary target in this context is the constitutively active RET fusion protein. Inhibition of the RET signaling cascade ultimately leads to decreased cell proliferation and survival.
Preclinical Efficacy
In Vitro Kinase Inhibition
| Target Kinase | RXDX-105 IC₅₀ (nM) | Cabozantinib IC₅₀ (nM) |
| RET (wild-type) | <1[7] | 5.2[2] |
| CCDC6-RET | <1[7] | Not explicitly stated, but potent inhibition shown |
| NCOA4-RET | <1[7] | Not explicitly stated |
| PRKAR1A-RET | <1[7] | Not explicitly stated |
| KIF5B-RET | Active in xenografts[1][7] | Active in xenografts[8] |
| RET M918T | <1[7] | Potent inhibition shown |
| VEGFR2/KDR | ~800-fold selectivity vs. RET[7] | Potent inhibition[6] |
| MET | Not a primary target | Potent inhibition[5][6] |
| BRAF V600E | Active, but to a lesser degree than RET[1] | Not a primary target |
In Vivo Tumor Models
Both RXDX-105 and cabozantinib have demonstrated significant tumor growth inhibition in xenograft models of RET-fusion positive cancers.
-
RXDX-105: Showed significant tumor growth inhibition in xenograft models containing CCDC6-RET, NCOA4-RET, and KIF5B-RET fusions.[7] This was accompanied by the inhibition of downstream signaling pathways, including p-ERK, p-AKT, and p-PLCγ.[7]
-
Cabozantinib: Effectively inhibits the growth of lung cancer models harboring RET rearrangements.[2]
Clinical Efficacy in RET-Fusion Positive Tumors
Direct head-to-head clinical trials are not available. The following data is compiled from separate clinical trials for each drug.
| Clinical Trial Parameter | RXDX-105 (Phase I/Ib)[1][9][10][11] | Cabozantinib (Phase II)[2] |
| Patient Population | RET inhibitor-naïve patients with RET fusion-positive NSCLC | Patients with advanced RET-rearranged lung cancers |
| Number of Patients | 31 | 26 |
| Overall Response Rate (ORR) | 19% (95% CI 8%-38%) | 28% (95% CI 12-49%) |
| ORR by Fusion Partner | KIF5B-RET: 0% (n=0/20)Non-KIF5B-RET: 67% (n=6/9) | KIF5B-RET: 20% (n=3/15)Unknown partners: 33% (n=2/6) |
| Median Duration of Response | Not reached (range 5 to 18+ months) | 7.0 months (95% CI 3.7–38.9) |
| Disease Control Rate | 58% (Partial Response + Stable Disease) | Not explicitly stated, but no patients had progressive disease as their best response. |
Safety and Tolerability
| Adverse Event Profile | RXDX-105 (Most Common Treatment-Related)[1][9][11] | Cabozantinib (Common Side Effects)[12] |
| Common Adverse Events | Fatigue (25%)Diarrhea (24%)Hypophosphatemia (18%)Maculopapular rash (18%)Non-maculopapular rash (17%) | DiarrheaFatigueNausea/VomitingDecreased appetiteHypertensionHand-foot syndrome |
| Key Differences | Designed to be VEGFR-sparing to potentially reduce certain toxicities.[1] | VEGFR inhibition is a key mechanism, contributing to side effects like hypertension.[5][6] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of an inhibitor required to block 50% of the activity of a target kinase (IC₅₀).
-
Reagents and Materials: Recombinant human RET kinase, kinase buffer, ATP, a suitable kinase substrate (e.g., a synthetic peptide), RXDX-105 or cabozantinib, and a detection reagent (e.g., an antibody specific for the phosphorylated substrate or a fluorescent probe).
-
Procedure:
-
A solution of the recombinant RET kinase is prepared in kinase buffer.
-
Serial dilutions of the inhibitor (RXDX-105 or cabozantinib) are added to the wells of a microplate.
-
The kinase is added to the wells containing the inhibitor and incubated for a short period.
-
The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization).
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is determined from the resulting dose-response curve.
Cell Viability Assay (MTT/MTS Assay - General Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a drug.
-
Reagents and Materials: RET-fusion positive cancer cell lines, cell culture medium, 96-well plates, RXDX-105 or cabozantinib, and MTT or MTS reagent.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of RXDX-105 or cabozantinib for a specified period (e.g., 72 hours).
-
After the treatment period, the MTT or MTS reagent is added to each well.
-
The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
If using MTT, a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
Western Blotting for Signaling Pathway Analysis (General Protocol)
This technique is used to detect the phosphorylation status of key proteins in the RET signaling pathway, such as RET itself and downstream effectors like ERK.
-
Reagents and Materials: RET-fusion positive cells, cell lysis buffer, protein quantification assay reagents, SDS-PAGE gels, transfer membranes (e.g., PVDF), primary antibodies (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Cells are treated with the inhibitor for a specified time.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated or total protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The membrane is treated with a chemiluminescent substrate, and the resulting light signal is captured on X-ray film or with a digital imager.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the effect of the inhibitor on signaling activity.
In Vivo Xenograft Studies (General Protocol)
These studies evaluate the anti-tumor efficacy of a drug in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human RET-fusion positive tumor cells or patient-derived tumor fragments are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the drug (RXDX-105 or cabozantinib) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting).
-
-
Data Analysis: Tumor growth curves are plotted for each group to compare the efficacy of the treatment versus the control.
Summary and Conclusion
Both RXDX-105 and cabozantinib are effective inhibitors of the RET signaling pathway with demonstrated clinical activity in RET-fusion positive tumors.
-
RXDX-105 shows a high degree of selectivity for RET over VEGFR, which may translate to a more favorable side-effect profile regarding certain toxicities.[1] However, its clinical activity in NSCLC appears to be highly dependent on the specific RET fusion partner, with no responses observed in patients with the common KIF5B-RET fusion in the Phase I/Ib trial.[1][9][10][11]
-
Cabozantinib has a broader kinase inhibition profile, which includes VEGFR and MET.[5][6] This may contribute to its efficacy across different RET fusion partners, including KIF5B-RET, as seen in its Phase II trial.[2] The trade-off for this broader activity may be a side-effect profile that includes toxicities associated with VEGFR inhibition.
The choice between these agents in a clinical or research setting may depend on the specific RET fusion partner, the patient's prior treatment history, and their ability to tolerate the potential side effects of each drug. Further research, including direct comparative studies, is needed to definitively establish the superior agent for specific patient populations with RET-fusion positive cancers.
References
- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of RXDX-105 in Multiple Cancer Types with RET Rearrangements or Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Comparative analysis of Agerafenib and alectinib in RET-driven cancers.
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for RET-driven cancers has evolved rapidly, with a focus on developing potent and selective inhibitors. This guide provides a comparative analysis of two tyrosine kinase inhibitors, Agerafenib (formerly RXDX-105) and Alectinib, which have been investigated in the context of RET-altered malignancies. While both drugs have demonstrated activity against RET, their clinical development and efficacy profiles have diverged significantly. This analysis synthesizes preclinical and clinical data to offer a comprehensive comparison for research and drug development professionals.
Executive Summary
Agerafenib, a multi-kinase inhibitor targeting RET and BRAF, showed initial promise but its clinical development for RET-fusion positive non-small cell lung cancer (NSCLC) was not pursued further. Notably, its efficacy was found to be dependent on the specific RET fusion partner. Alectinib, a potent ALK and RET inhibitor, has demonstrated modest activity in RET-rearranged NSCLC. However, its clinical utility in this setting is limited, especially with the advent of highly selective and more effective RET inhibitors. This guide will delve into the preclinical and clinical data for both agents, providing a detailed comparison of their efficacy, safety, and mechanisms of action.
Preclinical Efficacy
Both Agerafenib and Alectinib have demonstrated inhibitory activity against RET kinase in preclinical studies.
| Parameter | Agerafenib (RXDX-105) | Alectinib | Reference |
| Target Kinases | RET, BRAF (V600E) | ALK, RET | [1][2],[3][4] |
| IC50 (RET Kinase) | 2 nM (Kd) | 4.8 nM | [2],[4] |
| Cell Viability Inhibition | Demonstrated in RET-fusion positive cell lines | Demonstrated in NCOA4-RET and CCDC6-RET positive cell lines | [5],[6] |
Clinical Efficacy in RET-Fusion Positive NSCLC
Clinical trials have evaluated both Agerafenib and Alectinib in patients with RET-fusion positive NSCLC. The results highlight the limited and variable efficacy of these agents in this patient population.
Agerafenib (Phase I/Ib Study)
A phase I/Ib trial of Agerafenib included a cohort of patients with RET inhibitor-naïve, RET fusion-positive NSCLC[5][7].
| Efficacy Endpoint | Overall (n=31) | Non-KIF5B-RET (n=9) | KIF5B-RET (n=20) | Reference |
| Objective Response Rate (ORR) | 19% | 67% | 0% | [5][7] |
| Disease Control Rate (DCR) | 58% | Not Reported | Not Reported | [5][7] |
Alectinib (Various Clinical Trials)
Several studies have investigated Alectinib in RET-rearranged NSCLC, with generally modest response rates[8][9][10].
| Study | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| ALL-RET (Phase I/II) | RET inhibitor-naïve Japanese patients (n=25) | 4% | 52% | 3.4 months | [8] |
| BFAST (Phase I) | RET fusion-positive NSCLC (n=8) | 0% | 80% (Stable Disease) | Not Reported | [9] |
| ETOP ALERT-lung (Phase II) | Pretreated RET-rearranged advanced NSCLC (n=14) | 0% | 23% (Stable Disease at 24 weeks) | 3.7 months | [10] |
Safety and Tolerability
Both Agerafenib and Alectinib have manageable safety profiles, with adverse events consistent with their mechanisms of action as tyrosine kinase inhibitors.
Agerafenib (Phase I/Ib Study)
The most common treatment-related adverse events (TRAEs) observed in the Phase I/Ib study of Agerafenib were[7]:
-
Fatigue (25%)
-
Diarrhea (24%)
-
Hypophosphatemia (18%)
-
Maculopapular rash (18%)
-
Non-maculopapular rash (17%)
Alectinib (in RET-positive NSCLC)
In the ALL-RET study, the most common adverse events included[8]:
-
Rash
-
Thromboembolic events (Grade 3)
-
Pneumonitis (Grade 3)
Mechanism of Action and Signaling Pathways
Both Agerafenib and Alectinib are ATP-competitive inhibitors that target the kinase activity of RET. By binding to the ATP-binding pocket of the RET protein, they prevent its phosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.
The RET signaling cascade involves the activation of several key downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway. Inhibition of RET by Agerafenib or Alectinib leads to the downregulation of these pathways, ultimately resulting in decreased cell growth and induction of apoptosis.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against RET kinase.
-
Reagents and Materials:
-
Recombinant human RET kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
Substrate peptide (e.g., a generic tyrosine kinase substrate).
-
Test compounds (Agerafenib, Alectinib) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add the diluted compounds to the assay plate. c. Add the RET kinase and substrate peptide solution to the wells. d. Incubate at room temperature for a specified time (e.g., 10 minutes). e. Initiate the kinase reaction by adding ATP. f. Incubate at room temperature for a specified time (e.g., 60 minutes). g. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. h. Calculate the IC50 values by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay (General Protocol)
This protocol describes a common method for determining the effect of compounds on the viability of cancer cell lines.
-
Reagents and Materials:
-
RET-fusion positive cancer cell line (e.g., LC-2/ad, TPC-1).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Test compounds (Agerafenib, Alectinib) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate for a specified period (e.g., 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours at 37°C. e. Remove the medium and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
In the comparative analysis of Agerafenib and Alectinib for the treatment of RET-driven cancers, it is evident that neither compound has emerged as a standard-of-care therapy. Agerafenib's clinical development in this indication was halted, in part due to its limited efficacy, particularly in patients with the common KIF5B-RET fusion. Alectinib, while a highly effective ALK inhibitor, demonstrates only modest and inconsistent activity against RET-rearranged tumors.
The data presented in this guide underscore the importance of developing highly selective and potent inhibitors for specific oncogenic drivers. For researchers and drug development professionals, the story of Agerafenib and Alectinib in RET-driven cancers serves as a valuable case study, highlighting the challenges of targeting RET and the critical need for therapies with improved efficacy and specificity, a need that is now being met by the approval of dedicated RET inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 4. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Alectinib shows potent antitumor activity against RET-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1/2 study of alectinib in RET-rearranged previously-treated non-small cell lung cancer (ALL-RET) - Takeuchi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alectinib for the treatment of pretreated RET-rearranged advanced NSCLC: Results of the ETOP ALERT-lung trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Agerafenib and MEK Inhibitors: A Comparative Guide
An Objective Analysis of the Preclinical Rationale for Combining Agerafenib with MEK Inhibitors in BRAF-Mutant Cancers
The combination of BRAF and MEK inhibitors has become a cornerstone of treatment for patients with BRAF V600-mutant melanoma and other solid tumors, demonstrating superior efficacy and a more manageable safety profile compared to BRAF inhibitor monotherapy.[1][2][3][4] This guide provides a comparative analysis of the potential synergistic effects of Agerafenib, a potent BRAF inhibitor, with MEK inhibitors. While direct preclinical or clinical data on the combination of Agerafenib with a MEK inhibitor is not publicly available, this guide will extrapolate the expected synergistic benefits based on the well-established mechanism of action of this drug class and the known preclinical data for Agerafenib as a single agent.
Agerafenib (CEP-32496/RXDX-105): A Profile
Agerafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[5] Preclinical studies have demonstrated its efficacy as a single agent in BRAF V600E-mutant cancer models. Agerafenib has shown the ability to inhibit the downstream signaling of the MAPK pathway, as evidenced by the reduction of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in tumor xenografts.[6]
The Rationale for Combining BRAF and MEK Inhibitors
The primary driver for combining BRAF and MEK inhibitors is to overcome the intrinsic and acquired resistance mechanisms that limit the efficacy of BRAF inhibitor monotherapy.[1] Resistance often emerges through the reactivation of the MAPK pathway.[1] Dual inhibition at two critical nodes of this pathway, BRAF and MEK, provides a more profound and durable suppression of oncogenic signaling.[1][2][3][4]
Key advantages of this combination strategy include:
-
Delayed Onset of Resistance: By simultaneously blocking two downstream effectors, the combination therapy can prevent or delay the emergence of resistant clones.[1]
-
Overcoming Paradoxical Activation: BRAF inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells, leading to proliferative side effects such as cutaneous squamous cell carcinomas. MEK inhibitors can mitigate this effect.
-
Enhanced Antitumor Activity: The dual blockade often results in a synergistic cytotoxic effect, leading to greater tumor regression and improved survival outcomes in preclinical models and clinical trials.[1][2][3][4]
Preclinical Data Summary
Agerafenib Monotherapy
While combination data is unavailable, the following table summarizes the key preclinical findings for Agerafenib as a single agent.
| Parameter | Cell Line / Model | Result | Reference |
| BRAF V600E Binding Affinity (Kd) | In vitro assay | 14 nM | [6] |
| pMEK Inhibition (IC50) | A375 (Melanoma) | 78 nM | |
| Colo-205 (Colorectal) | 60 nM | ||
| Tumor Growth Inhibition | Colo-205 Xenograft | Tumor stasis and regressions | [6] |
| Pharmacodynamic Effect | Colo-205 Xenograft | Inhibition of pMEK and pERK | [6] |
Representative Synergistic Effects of Approved BRAF/MEK Inhibitor Combinations
The following table showcases the established synergistic effects of approved BRAF and MEK inhibitor combinations, which provides a strong rationale for the expected synergy with Agerafenib.
| BRAF Inhibitor | MEK Inhibitor | Cancer Type | Key Synergistic Outcomes | Reference |
| Dabrafenib | Trametinib | Melanoma | Improved progression-free and overall survival | [1][3][4] |
| Vemurafenib | Cobimetinib | Melanoma | Increased response rates and duration of response | [1] |
| Encorafenib | Binimetinib | Melanoma | Enhanced efficacy and better tolerability | [2] |
Experimental Protocols
Agerafenib (CEP-32496) In Vivo Xenograft Study (Monotherapy)
-
Animal Model: Nude mice bearing BRAF V600E colon carcinoma xenografts (e.g., Colo-205).
-
Drug Administration: Agerafenib administered orally at doses ranging from 10-100 mg/kg, once or twice daily.
-
Pharmacodynamic Analysis: Tumor lysates were collected at various time points post-dose to assess the levels of pMEK and pERK via Western blot analysis to confirm target engagement and pathway inhibition.
-
Efficacy Assessment: Tumor volumes were measured regularly to determine the extent of tumor growth inhibition, stasis, or regression.
General Protocol for Assessing Synergy of a BRAF and MEK Inhibitor Combination
-
Cell Viability Assays: A panel of BRAF-mutant cancer cell lines (e.g., A375 melanoma, HT-29 colorectal) would be treated with a dose matrix of Agerafenib and a MEK inhibitor (e.g., trametinib or selumetinib). Cell viability would be assessed after 72 hours using assays such as CellTiter-Glo®.
-
Combination Index (CI) Calculation: The results from the cell viability assays would be used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Western Blot Analysis: Cells would be treated with Agerafenib, a MEK inhibitor, or the combination for a defined period (e.g., 24 hours). Protein lysates would then be analyzed by Western blot for key signaling proteins such as pMEK, pERK, and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) to elucidate the molecular mechanism of the synergistic interaction.
-
In Vivo Xenograft Studies: Nude mice bearing BRAF-mutant tumor xenografts would be randomized to receive vehicle, Agerafenib alone, a MEK inhibitor alone, or the combination of both agents. Tumor growth would be monitored over time to determine if the combination results in significantly greater tumor growth inhibition or regression compared to either single agent.
Visualizing the Rationale for Synergy
The following diagrams illustrate the underlying signaling pathways and the proposed mechanism of synergistic action.
Conclusion
Based on the robust preclinical and clinical evidence for other BRAF and MEK inhibitor combinations, it is highly probable that Agerafenib would exhibit synergistic antitumor effects when combined with a MEK inhibitor in BRAF V600-mutant cancers. This synergy is expected to manifest as enhanced inhibition of the MAPK pathway, leading to improved efficacy and a delay in the onset of acquired resistance. While direct experimental data for this specific combination remains to be published, the foundational principles of dual pathway blockade strongly support the investigation of Agerafenib in combination with MEK inhibitors as a promising therapeutic strategy. Further preclinical studies are warranted to formally characterize the nature of this interaction and to provide the necessary data to support potential clinical development.
References
- 1. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of MEK Inhibition to BRAF/MEK Inhibitor Combination Treatment of BRAF-Mutant Melanoma: Part 2 of the Randomized, Open-Label, Phase III COLUMBUS Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. eurekalert.org [eurekalert.org]
- 5. agerafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. MEK inhibitor resistance mechanisms and recent developments in combination trials [ouci.dntb.gov.ua]
Evaluating the Therapeutic Window of Agerafenib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Agerafenib hydrochloride (formerly known as CEP-32496 and RXDX-105) is a potent and selective inhibitor of the BRAF V600E mutation, a key driver in several cancers.[1][2] This guide provides a comparative analysis of the therapeutic window of this compound against other approved BRAF inhibitors, namely Vemurafenib, Dabrafenib, and Encorafenib. The objective is to offer a comprehensive resource for evaluating its potential in a preclinical and clinical setting, with a focus on experimental data and methodologies.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Agerafenib, like other BRAF inhibitors, targets the constitutively active BRAF V600E mutant protein. This mutation leads to the uncontrolled activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) signaling pathway, promoting cell proliferation and survival. By inhibiting the mutated BRAF kinase, Agerafenib effectively blocks this downstream signaling cascade, leading to tumor growth inhibition.[1][3]
Caption: Agerafenib inhibits the mutated BRAF V600E protein in the MAPK/ERK signaling pathway.
Preclinical and Clinical Efficacy and Safety: A Comparative Overview
The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. The following tables summarize key preclinical and clinical data for this compound and its comparators.
Table 1: Preclinical In Vitro and In Vivo Efficacy
| Compound | Target Binding (Kd) | Cellular Potency (IC50) | In Vivo Efficacy (Xenograft Models) |
| This compound | BRAF V600E: 14 nM[1] | pMEK (A375 cells): 78 nM[1]pMEK (Colo-205 cells): 60 nM[1]A375 cell proliferation: 78 nM[4] | Tumor stasis and regression at 30-100 mg/kg twice daily in melanoma and colon carcinoma xenografts.[1][5] |
| Vemurafenib | BRAF V600E: 31 nM | A375 cell proliferation: 100-200 nM | Tumor growth inhibition in BRAF V600E melanoma xenografts. |
| Dabrafenib | BRAF V600E: 0.65 nM[6] | A375 cell proliferation: ~1 nM | Tumor growth inhibition in BRAF V600E melanoma xenografts.[7] |
| Encorafenib | BRAF V600E: 0.3 nM | A375 cell proliferation: ~1 nM | Tumor growth inhibition in BRAF V600E melanoma xenografts.[8] |
Table 2: Preclinical Toxicology Profile
| Compound | Animal Model | Maximum Tolerated Dose (MTD) / No Observed Adverse Effect Level (NOAEL) | Key Toxicities Observed |
| This compound | Rodents, Primates | "No adverse effects" reported at 30-100 mg/kg twice daily in mice.[1][5] Little or no epithelial hyperplasia observed.[1] | Data on LD50 or specific MTD studies are limited in publicly available literature. |
| Vemurafenib | Rats, Dogs | High doses resulted in evidence of mild maternal toxicity in reproductive toxicity studies.[9] | Liver toxicity (increased cholesterol and liver enzymes) was a major finding in both rats and dogs.[9] |
| Dabrafenib | Mice, Rats, Dogs | Information on specific MTD values from published literature is limited. | Cutaneous squamous cell carcinomas observed in preclinical models.[7][10] |
| Encorafenib | Rats, Rabbits | Embryo-fetal developmental changes observed at high doses.[11] | MTD in combination with binimetinib was determined to be 450 mg once daily in a phase 1 study.[12] |
Table 3: Clinical Therapeutic Window
| Compound | Recommended Phase II / Approved Dose | Objective Response Rate (ORR) | Common Treatment-Related Adverse Events (Grade ≥3) |
| This compound | 275 mg fed daily (RP2D from Phase 1/1b)[13][14] | 19% in RET inhibitor-naïve RET fusion-positive NSCLCs.[13][14] | Fatigue (25%), diarrhea (24%), hypophosphatemia (18%), maculopapular rash (18%).[13][14] |
| Vemurafenib | 960 mg twice daily[15] | ~50% in BRAF V600E-mutant melanoma. | Cutaneous squamous cell carcinoma (24%), rash, arthralgia, fatigue, elevated liver enzymes.[3] |
| Dabrafenib | 150 mg twice daily[16] | ~50% in BRAF V600E-mutant melanoma (monotherapy). | Hyperkeratosis, headache, pyrexia, arthralgia, cutaneous squamous cell carcinoma. |
| Encorafenib | 450 mg once daily (in combination with binimetinib)[17] | ~63% in BRAF V600-mutant melanoma (in combination with binimetinib). | Fatigue, nausea, diarrhea, vomiting, abdominal pain. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines for key assays used in the evaluation of BRAF inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate BRAF V600E mutant (e.g., A375, Colo-205) and wild-type cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for determining the in vitro cell viability upon treatment with Agerafenib.
In Vivo Xenograft Efficacy and Toxicity Studies
These studies evaluate the anti-tumor activity and tolerability of a compound in a living organism.
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A375 melanoma or Colo-205 colon cancer) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) and vehicle control orally or via another appropriate route at predetermined doses and schedules (e.g., once or twice daily).[1]
-
Efficacy Assessment: Measure tumor volume with calipers two to three times per week. At the end of the study, excise and weigh the tumors.
-
Toxicity Assessment: Monitor animal body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and perform hematology and clinical chemistry analysis on blood samples. Conduct histopathological examination of major organs.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Assess statistical significance between treatment and control groups.
Caption: Experimental workflow for evaluating the in vivo efficacy and toxicity of Agerafenib.
Conclusion
This compound demonstrates potent and selective inhibition of the BRAF V600E mutation with promising preclinical anti-tumor activity and a seemingly favorable initial safety profile. The established recommended phase 2 dose of 275 mg daily provides a starting point for further clinical investigation.[13][14] When compared to approved BRAF inhibitors, Agerafenib's clinical adverse event profile appears manageable, though direct comparative trials are lacking. Further comprehensive preclinical toxicology studies and more detailed data from ongoing and future clinical trials will be crucial to fully delineate its therapeutic window and position it within the existing landscape of BRAF-targeted therapies. This guide provides a foundational framework for researchers and drug development professionals to critically evaluate the potential of this compound.
References
- 1. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetic Evaluation of [11C]CEP-32496 in Nude Mice Bearing BRAFV600E Mutation-Induced Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Agerafenib Hydrochloride: A Comparative Analysis Against Next-Generation BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Agerafenib hydrochloride (also known as CEP-32496 and RXDX-105), a potent and orally efficacious inhibitor of BRAFV600E, against a panel of next-generation BRAF inhibitors. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of preclinical data to inform future research and development efforts in the field of targeted cancer therapy.
This compound is a multi-kinase inhibitor that has demonstrated significant activity against the BRAFV600E mutation, a key driver in several cancers.[1][2] This guide benchmarks Agerafenib against next-generation BRAF inhibitors such as Encorafenib, PLX8394 (Plixorafenib), and KIN-2787 (Exarafenib), which have been developed to overcome resistance mechanisms and improve upon the safety and efficacy of earlier-generation inhibitors.
Biochemical and Cellular Activity
The following tables summarize the key biochemical and cellular activity data for this compound and selected next-generation BRAF inhibitors. Data has been compiled from various preclinical studies to facilitate a comparative overview.
| Inhibitor | BRAFV600E Binding Affinity (Kd, nM) | BRAFV600E Enzymatic IC50 (nM) | Cell Line | Cellular pMEK Inhibition (IC50, nM) | Cellular Proliferation (IC50/EC50, nM) |
| Agerafenib (CEP-32496) | 14[1][2] | - | A375 | 82[3] | 78[1][2] |
| Colo-205 | 60[2] | - | |||
| Encorafenib | - | 0.9 | A375 | 4 | 12 |
| SK-MEL-28 | 11 | 28 | |||
| PLX8394 | - | - | A375 | - | - |
| KIN-2787 | - | - | - | - | - |
Note: Direct head-to-head comparative studies for all inhibitors were not available. Data is compiled from multiple sources and experimental conditions may vary.
In Vivo Antitumor Activity
The in vivo efficacy of Agerafenib and next-generation BRAF inhibitors has been evaluated in various xenograft models. The following table summarizes key findings from these preclinical studies.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observations |
| Agerafenib (CEP-32496) | Colo-205 (BRAFV600E) | 30-100 mg/kg, twice daily (oral) | Sustained tumor stasis and regressions | Well-tolerated with no adverse effects observed.[2] |
| A375 (BRAFV600E) | 100 mg/kg, twice daily (oral) | Significant tumor regressions | - | |
| Encorafenib | A375 (BRAFV600E) | 30 mg/kg, once daily (oral) | >90% | Superior to vemurafenib in this model. |
| PLX8394 | A375 (BRAFV600E) | 100 mg/kg, twice daily (oral) | Significant tumor regression | Effective against vemurafenib-resistant models.[4] |
| KIN-2787 | BRAF Class II/III mutant models | - | Significant antitumor activity | Active in models resistant to first-generation inhibitors.[5] |
Note: TGI data is highly dependent on the specific xenograft model and experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified BRAF/MEK/ERK signaling pathway and points of inhibition.
Caption: General workflow for a cell proliferation assay.
Caption: Workflow for an in vivo tumor xenograft study.
Experimental Protocols
BRAFV600E Kinase Inhibition Assay
The inhibitory activity of compounds against the BRAFV600E enzyme is determined using a biochemical assay. A typical protocol involves the following steps:
-
Reagents and Materials: Recombinant human BRAFV600E enzyme, MEK1 as a substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The BRAFV600E enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by adding ATP and the MEK1 substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a detection reagent and a luminometer.
-
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition of enzyme activity against the logarithm of the compound concentration.
Cell Proliferation Assay
The effect of BRAF inhibitors on the proliferation of cancer cell lines is assessed using a cell-based assay. A common protocol is as follows:
-
Cell Culture: Human cancer cell lines harboring the BRAFV600E mutation (e.g., A375 melanoma, Colo-205 colorectal cancer) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds.
-
After a defined incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) is added to each well.
-
The signal (absorbance or fluorescence) is measured using a plate reader.
-
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, are determined by fitting the data to a dose-response curve.
In Vivo Xenograft Model
The antitumor efficacy of BRAF inhibitors in a living organism is evaluated using xenograft models. A generalized protocol is outlined below:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
Human cancer cells with the BRAFV600E mutation are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The test compounds are administered orally or via another appropriate route at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
-
Data Analysis: The antitumor efficacy is assessed by calculating the tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups. Tumor regressions may also be reported.
Conclusion
This compound demonstrates potent and selective inhibition of BRAFV600E in preclinical models. While direct comparative data with all next-generation inhibitors is not available in single head-to-head studies, the compiled data in this guide provides a valuable resource for understanding the relative potency and efficacy of these compounds. The next-generation inhibitors, such as Encorafenib, PLX8394, and KIN-2787, show promise in overcoming some of the limitations of earlier inhibitors, particularly in the context of acquired resistance. Further studies directly comparing these agents are warranted to fully elucidate their relative advantages and guide the development of more effective and durable therapies for BRAF-mutant cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Agerafenib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Agerafenib hydrochloride. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination. This compound is a potent, toxic pharmaceutical ingredient that requires handling by trained professionals familiar with cytotoxic compounds.[1] It is a moderate to severe irritant to the skin and eyes.[1]
Hazard Identification and Exposure Potential
This compound is classified as a hazardous drug.[1] Exposure can occur through inhalation, skin contact, and ingestion.[1] Due to its potency, minimizing exposure is paramount. While a specific Occupational Exposure Limit (OEL) for this compound has not been publicly established, potent pharmaceutical compounds are typically assigned OELs in the range of 1 to 100 µg/m³. For compounds with the potential to cause life-threatening effects, the OEL can be below 1 µg/m³. Given the nature of this compound as a BRAF inhibitor used in cancer research, a conservative approach to handling is warranted.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary control measure to prevent exposure during the handling of this compound. All PPE should be disposed of as hazardous waste after use or if contamination is suspected.
| Task / Operation | Required Personal Protective Equipment |
| Receiving & Unpacking | - Single pair of chemotherapy-rated gloves (e.g., Nitrile) |
| Weighing & Aliquoting (Dry Powder) | - Double pairs of chemotherapy-rated gloves- Disposable, solid-front protective gown- Eye protection (safety glasses with side shields or goggles)- Respiratory protection (NIOSH-approved N95 or higher respirator) |
| Compounding & Solution Preparation | - Double pairs of chemotherapy-rated gloves- Disposable, solid-front protective gown- Eye protection (safety glasses with side shields or goggles)- Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
| Administering to Cell Cultures or Animals | - Double pairs of chemotherapy-rated gloves- Disposable, solid-front protective gown- Eye protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Double pairs of chemotherapy-rated gloves- Disposable, solid-front protective gown- Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Double pairs of chemotherapy-rated gloves- Disposable, solid-front protective gown- Eye protection (goggles or face shield)- Respiratory protection (NIOSH-approved N95 or higher respirator) |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
Ensure a certified chemical fume hood or Class II Biological Safety Cabinet is operational.
-
Prepare all necessary materials, including PPE, spill kit, and waste disposal containers, before handling the compound.
-
Cover the work surface with a disposable, absorbent pad.
2. Weighing and Reconstitution:
-
Perform all manipulations of powdered this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When reconstituting, add the solvent slowly to the powder to avoid aerosolization.
3. Experimental Use:
-
Clearly label all solutions containing this compound with "Hazardous Drug" or "Cytotoxic" warnings.
-
Use Luer-Lok syringes and other closed systems where possible to prevent leaks and spills.
-
Transport containers with this compound in a sealed, secondary container.
4. Decontamination:
-
Decontaminate all non-disposable equipment and surfaces after use. A solution of detergent and water is generally recommended for initial cleaning, followed by a suitable deactivating agent if available and validated.
-
Wipe down the work surface of the fume hood or BSC after each use.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste and disposed of in accordance with federal, state, and local regulations.[2]
| Waste Type | Disposal Procedure |
| Contaminated PPE (gloves, gowns, etc.) | - Place in a designated, leak-proof, puncture-resistant container labeled "Cytotoxic Waste". This is often a yellow or purple bin. |
| Sharps (needles, scalpels) | - Dispose of immediately in a designated, puncture-proof sharps container for cytotoxic waste. |
| Unused/Expired Compound | - Treat as bulk chemotherapy waste. Dispose of in a designated, leak-proof container for hazardous chemical waste, clearly labeled with the contents. |
| Contaminated Labware (pipette tips, tubes) | - Place in the designated cytotoxic waste container. |
| Liquid Waste | - Collect in a sealed, leak-proof container labeled "Hazardous Waste" with the full chemical name. Do not dispose of down the drain. |
Emergency Procedures
Spill:
-
Alert others in the area and restrict access.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using a spill kit absorbent material.
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all cleanup materials into the cytotoxic waste container.
-
Clean the spill area with a detergent solution, followed by a rinse.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
